Fmoc-D-Asp-OAll
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427378 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204246-17-3 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Asp-OAll: A Technical Guide for Researchers
Fmoc-D-Asp-OAll is a pivotal building block in modern peptide synthesis, offering researchers and drug developers a versatile tool for the creation of complex and modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.
Core Properties and Specifications
This compound is a derivative of the non-natural D-aspartic acid, featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a high degree of orthogonality, allowing for selective deprotection strategies that are essential for synthesizing complex peptides and peptidomimetics.[1][2][3] The D-configuration of the amino acid is particularly valuable for creating peptides with enhanced stability and bioavailability.[1]
It is important to distinguish between the two regioisomers of this compound, the α-allyl ester and the β-allyl ester, as they have distinct CAS numbers and may be suited for different synthetic strategies.
Physicochemical Data
The following tables summarize the key quantitative data for both the α- and β-isomers of this compound.
Table 1: Properties of Fmoc-D-Asp(α-OAll)-OH
| Property | Value |
| CAS Number | 204246-17-3[4][5] |
| Molecular Formula | C₂₂H₂₁NO₆[5] |
| Molecular Weight | 395.4 g/mol [5] |
| Appearance | White to off-white solid or powder[4][5] |
| Purity | ≥ 97% (HPLC)[5] |
| Optical Rotation | [α]D²⁰ = 24 ± 2º (c=1 in DMF)[5] |
| Storage Temperature | ≤ -4 °C[5] |
Table 2: Properties of Fmoc-D-Asp(β-OAll)-OH
| Property | Value |
| CAS Number | 177609-12-0[6][7] |
| Molecular Formula | C₂₂H₂₁NO₆[6] |
| Molecular Weight | 395.4 g/mol [6] |
| Appearance | White powder[6] |
| Purity | ≥ 99% (HPLC)[6] |
| Melting Point | 112 - 114 °C[6] |
| Optical Rotation | [α]D²⁰ = 26 ± 1º (c=1 in DMF)[6] |
| Storage Temperature | 0 - 8 °C[6] |
Chemical Structure and Orthogonal Protection Strategy
The unique structure of this compound allows for a sophisticated, multi-step synthesis of complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl group, is stable to these basic conditions as well as the acidic conditions often used for final cleavage from the solid support.[2][3] This allyl group can be selectively removed using a palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]
Caption: General chemical structure of this compound.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS).[5][6] The following protocols outline the key experimental steps for its incorporation and subsequent deprotection.
Coupling of this compound in Fmoc-SPPS
This protocol describes the standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20 minutes.
-
Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling: a. Prepare the activation solution: Dissolve this compound (typically 3-5 equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with the synthesis solvent to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Caption: Workflow for coupling this compound in SPPS.
Orthogonal Deprotection
The key advantage of using this compound is the ability to selectively deprotect either the Fmoc or the Allyl group.
A. Fmoc Group Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room temperature, followed by thorough washing with DMF. This exposes the α-amine for further peptide chain elongation.
B. Allyl Group Deprotection:
-
Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).
-
Procedure:
-
Swell the resin in an appropriate solvent (e.g., DCM or THF).
-
Add the palladium catalyst and scavenger to the resin suspension.
-
Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere.
-
Wash the resin thoroughly with the solvent, followed by washes with a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium.
-
This procedure exposes the side-chain carboxyl group for on-resin modification, such as cyclization or branching.
-
Caption: Orthogonal deprotection pathways for this compound.
Applications in Research and Drug Development
This compound is instrumental in several advanced applications:
-
Synthesis of Peptidomimetics and Modified Peptides: The ability to selectively deprotect the side chain allows for the introduction of various modifications, leading to the creation of peptidomimetics with improved pharmacological properties.[1]
-
Cyclic Peptides: On-resin cyclization between the deprotected side-chain carboxyl group and a free N-terminus or another side chain is a common application.
-
Branched Peptides: The exposed carboxyl group can serve as an attachment point for the synthesis of a new peptide chain, creating branched structures.
-
Incorporation of Non-Natural Moieties: The deprotected side chain can be coupled to a wide range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.
References
Structure and properties of Fmoc-D-Asp-OAll
An In-depth Technical Guide to Fmoc-D-Asp-OAll
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-allyl ester, commonly abbreviated as this compound, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic acid with orthogonal protecting groups, offers significant advantages for the synthesis of complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive overview of its structure, properties, experimental protocols for its use, and its applications in research and drug development.
Core Structure and Physicochemical Properties
This compound is a derivative of the non-proteinogenic D-aspartic acid. Its structure is strategically designed for modern peptide chemistry.[1]
-
Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.[1] It remains stable during coupling reactions and to the acidic conditions often used for side-chain deprotection but is efficiently removed by a mild base, typically a piperidine solution, enabling stepwise peptide chain elongation.[1][2]
-
Allyl Ester (α-Carboxyl protection): The allyl (OAll) group protects the alpha-carboxyl group. This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization or C-terminal modification.[2][3]
-
D-Configuration: The D-stereochemistry of the α-carbon is a key feature for therapeutic peptide design. Incorporating D-amino acids can significantly enhance the peptide's resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and bioavailability.[1]
-
Free β-Carboxyl Group: The side-chain (β) carboxyl group is left unprotected, allowing for potential modification or branching at this position, although typically the isomeric Fmoc-D-Asp(OAll)-OH is used for side-chain protection strategies.
Quantitative Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁NO₆ | [4][5][6] |
| Molecular Weight | 395.41 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline powder/solid | [6][8] |
| Purity (HPLC) | ≥97% | [6] |
| Storage Temperature | 2-8°C or ≤ -4°C | [6][7][8] |
Experimental Protocols and Workflows
The utility of this compound is defined by the selective deprotection of its orthogonal protecting groups. The following are standard protocols for their removal in an SPPS context.
Fmoc Group Deprotection
This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide chain.
Caption: Experimental workflow for Fmoc group removal in SPPS.
Methodology:
-
Resin Swelling: The peptide-resin is initially swelled in dimethylformamide (DMF).
-
Fmoc Removal: The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes).[2] This step is typically repeated once.
-
Washing: The resin is washed thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.
-
Next Cycle: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.
Allyl (OAll) Ester Deprotection
This protocol is employed when selective deprotection of the α-carboxyl group is required.
Caption: Workflow for palladium-catalyzed allyl ester cleavage.
Methodology:
-
Resin Preparation: The peptide-resin is washed and swelled in an appropriate anhydrous solvent like dichloromethane (DCM).
-
Catalyst Solution: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger (e.g., phenylsilane or morpholine) is prepared in an inert atmosphere.[2]
-
Deprotection Reaction: The catalyst solution is added to the resin suspension and agitated for 1-3 hours at room temperature until the reaction is complete.
-
Washing: The resin is washed extensively with solvents like DCM and NMP to remove the catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-diethyldithiocarbamate) solution may be used to ensure complete removal of residual palladium.
-
Result: The resulting resin-bound peptide has a free α-carboxyl group, ready for subsequent modification.
Applications in Research and Drug Development
The unique combination of protecting groups and the D-configuration of this compound makes it a high-value building block for specialized applications.[1]
Caption: Logical flow from structural features to applications.
-
Proteolytically Resistant Peptides: The primary application is the synthesis of peptides with enhanced stability against degradation by proteases, a critical requirement for peptide-based therapeutics.[1]
-
Complex Peptide Architectures: The orthogonal nature of the allyl ester allows for selective C-terminal deprotection while the peptide is still attached to the resin.[1][2][3] This strategy is fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved receptor binding affinity and stability.
-
Peptidomimetics and Drug Discovery: this compound is instrumental in creating peptidomimetics and novel peptide structures for drug discovery.[1] Its use allows chemists and pharmacologists to explore new molecular architectures for targeting specific biological pathways.[1][9]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp-OAll | C22H21NO6 | CID 7020604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 204246-17-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
The Chiral Advantage: A Technical Guide to the Application of D-Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics represents a strategic advancement in drug design, offering a powerful solution to the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides a comprehensive overview of the core advantages, experimental methodologies, and impactful applications of D-amino acid substitution in modern peptide synthesis.
Core Advantages of D-Amino Acid Incorporation
The fundamental benefit of utilizing D-amino acids lies in their stereochemical difference from the canonical L-amino acids that constitute most naturally occurring peptides and proteins. This seemingly subtle change has profound implications for the therapeutic potential of synthetic peptides.
Enhanced Proteolytic Stability
The most significant advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[1][2][3] Endogenous proteases, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly extended in vivo half-life.[1][2] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.[4]
Improved Bioavailability
The increased resistance to enzymatic breakdown directly contributes to improved oral and systemic bioavailability of peptide drugs.[2] With a longer circulatory half-time, the peptide has a greater opportunity to reach its target receptor and exert its therapeutic effect before being cleared from the body.[5]
Modulation of Biological Activity and Receptor Selectivity
The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which in turn can modulate its binding affinity and selectivity for its target receptor.[2] In some instances, this can lead to the development of superagonists, selective antagonists, or allosteric modulators with unique pharmacological profiles.[2] A notable example is the Aplysia allatotropin-related peptide (ATRP) system, where the L- and D-forms of the peptide exhibit different selectivity for two distinct G protein-coupled receptors (GPCRs), thereby activating different signaling pathways.[6]
Reduced Immunogenicity
As D-amino acid-containing peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells. This can potentially lead to a reduced immunogenic response compared to their L-peptide equivalents.[7]
Quantitative Data on the Impact of D-Amino Acid Substitution
The strategic replacement of L-amino acids with their D-enantiomers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from comparative studies.
Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides
| Peptide Sequence (L-form) | Modification (D-Amino Acid Substitution) | Assay Conditions | Half-life (t½) of L-Peptide | Half-life (t½) of D-Modified Peptide | Fold Increase in Stability | Reference |
| TPTPTGTQTPT | N-terminal D-amino acid (t-PTPTGTQTPT) | 10% Human Serum | Not specified | Increased stability | ~ | [8] |
| TPTPTGTQTPT | N- and C-terminal D-amino acids (tp-TPTGTQ-tpt) | Diluted lysosomal and human serum preparations | Rapidly degraded | Completely stable | Significant | [8] |
| RDP215 | 9D-R-DIM-P-LF11-215 | In vitro with melanoma A375 cells in serum | Degraded | Stabilizing effect | Significant | [7] |
| KKVVFKVKFKK | Diastereomers and enantiomer | Serum | Not specified | Greatly improved stability | Significant | [9] |
Table 2: Comparative Receptor Binding Affinity of L- vs. D-Amino Acid-Containing Peptides
| Peptide System | Receptor | Ligand (L-form) | Ligand (D-form/Modified) | Binding Affinity (Ki or IC50) of L-Peptide | Binding Affinity (Ki or IC50) of D-Modified Peptide | Reference |
| Aplysia ATRP | ATRPR1 | all-L-ATRP | D2-ATRP | More potent | Less potent | [6] |
| Aplysia ATRP | ATRPR2 | all-L-ATRP | D2-ATRP | Less potent | More potent | [6] |
| 5-HT moduline | 5-HT1B Receptor | L-S-A-L-OH | Alanine and D-amino acid scan variants | Not specified | Modulated (pharmacophore refinement) | [2] |
| S. epidermidis AgrC-I | AgrC-I | Native Peptide | Non-native QS modulator | Not specified | IC50 2.08 nM (inhibition of biofilm) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids
This protocol outlines the general steps for Fmoc-based solid-phase synthesis of a peptide incorporating a D-amino acid.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Asn(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (L or D) (3 equivalents) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 4) cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.
-
Peptide Precipitation and Purification: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the final peptide by mass spectrometry.
In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum over time.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent)
-
Human serum (commercially available or from donors)
-
Incubator or water bath at 37°C
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water or acetonitrile
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
LC-MS system for metabolite identification (optional)
Procedure:
-
Preparation: Pre-warm an aliquot of human serum to 37°C.
-
Incubation: Spike the pre-warmed serum with the test peptide to a final concentration of approximately 10-100 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 1:3 ratio of sample to quenching solution) to stop enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: a. Carefully collect the supernatant. b. Analyze the concentration of the remaining intact peptide in the supernatant using a validated RP-HPLC method. Monitor the peptide's characteristic absorbance wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay model.
Competitive Receptor Binding Assay (ELISA-based)
This protocol provides a method for determining the binding affinity of a test peptide to a receptor in a competitive format.
Materials:
-
96-well microtiter plates
-
Recombinant receptor protein
-
Biotinylated or His-tagged ligand (known to bind the receptor)
-
Test peptide (D-amino acid-containing peptide) and control peptide (L-amino acid counterpart)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Detection reagents:
-
For biotinylated ligand: Streptavidin-HRP conjugate
-
For His-tagged ligand: Anti-His-tag antibody-HRP conjugate
-
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 100 ng/well) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: a. Prepare serial dilutions of the test peptide and control peptide. b. In the plate wells, add a fixed concentration of the biotinylated or His-tagged ligand and the various concentrations of the competitor peptides. c. Include control wells with only the labeled ligand (maximum binding) and wells with buffer only (background). d. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound ligands.
-
Detection: a. Add the appropriate HRP-conjugated detection reagent (Streptavidin-HRP or Anti-His-HRP) to each well. b. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. c. Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a D-amino acid-containing peptide.
References
- 1. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lifetein.com [lifetein.com]
- 6. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Positive allosteric modulators to peptide GPCRs: a promising class of drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Allyl Protecting Group in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective moieties available to chemists, the allyl-based protecting groups, including the allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids, have emerged as powerful and versatile tools. Their unique mode of deprotection, facilitated by palladium catalysis under mild and neutral conditions, grants them a high degree of orthogonality with the commonly employed acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is the cornerstone of their utility, enabling the synthesis of complex peptides with features such as cyclization, branching, and site-specific modifications.[1]
This technical guide provides an in-depth exploration of the role and application of allyl protecting groups in peptide chemistry. It is designed to serve as a comprehensive resource, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in the strategic implementation of this valuable synthetic methodology.
Core Principles: Orthogonality and Mild Deprotection
The primary advantage of allyl protecting groups lies in their unique deprotection mechanism, which is orthogonal to the conditions used for the removal of Boc and Fmoc groups.[2] The Boc group is cleaved by strong acids (e.g., TFA), while the Fmoc group is removed by a mild base (e.g., piperidine).[3] In contrast, allyl groups are stable to both acidic and basic conditions but are selectively cleaved by a palladium(0) catalyst in the presence of a scavenger.[4] This three-dimensional orthogonality allows for the selective deprotection of specific functional groups on a peptide chain, a critical capability for the synthesis of complex architectures.[5]
The deprotection reaction, a variation of the Tsuji-Trost reaction, proceeds under mild, neutral conditions, which is particularly beneficial for sensitive peptide sequences that may be prone to degradation under harsh acidic or basic treatments.[6] Furthermore, the cleavage of allyl groups does not generate reactive carbocations, thereby avoiding potential side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine.[6]
Quantitative Data on Allyl Protecting Group Manipulations
The efficiency of both the introduction and removal of allyl protecting groups is a critical factor in their practical application. The following tables summarize key quantitative data for these transformations.
| Amino Acid Derivative | Protection Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Lysine | Allyl chloroformate | NaHCO₃ | THF/H₂O | 12 | 87 (over 2 steps) | [7] |
| Aspartic Acid | Allyl bromide | Cs₂CO₃ | DMF | - | High | [8] |
| Glutamic Acid | Allyl bromide | Cs₂CO₃ | DMF | - | High | [8] |
Table 1: Representative Conditions and Yields for the Introduction of Allyl Protecting Groups. This table summarizes common conditions for the protection of amino acid side chains with allyl groups.
| Substrate | Catalyst (eq) | Scavenger (eq) | Solvent | Time | Yield (%) | Reference |
| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | Quantitative | [9] |
| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | Morpholine | - | - | Inferior to Me₂NH·BH₃ | [9] |
| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | [9] |
| Alloc-D-phenylalanine-resin | Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (20) | DCM | 2 x 20 min | High | [10] |
| Alloc-D-phenylalanine-resin | Pd(PPh₃)₄ (0.1-0.25) | Dimethylamine borane (40) | DCM | 40 min | High | [10] |
| Alloc/OAllyl-protected peptide (Microwave) | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min (38 °C) | >98% purity | [11] |
| C-terminal Asp(OAllyl) and N-terminal Cys (One-pot ligation and deprotection) | Pd/TPPTS complex | - | - | - | - | [1] |
Table 2: Comparison of Deprotection Conditions for Allyl Protecting Groups. This table highlights various conditions for the palladium-catalyzed removal of allyl protecting groups, including a comparison of different scavengers and the application of microwave-assisted synthesis.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving allyl protecting groups in peptide synthesis.
Protocol 1: Alloc Protection of an Amine (General Procedure)
Materials:
-
Amine-containing substrate (1.0 equiv)
-
Allyl chloroformate (1.1-1.5 equiv)
-
Base (e.g., NaHCO₃, pyridine, or triethylamine; 2-3 equiv)
-
Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution. For reactions using aqueous bicarbonate, a biphasic system is employed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Note: Yields for this reaction are typically high, often exceeding 85%.[7]
Protocol 2: On-Resin Deprotection of Alloc/Allyl Ester using Palladium Catalysis
Materials:
-
Allyl-protected peptide-resin
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.1-0.25 equivalents relative to resin loading)
-
Scavenger (e.g., Phenylsilane [PhSiH₃], 20 equivalents; or Dimethylamine borane [Me₂NH·BH₃], 40 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the allyl-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the solvent.
-
Wash the resin three times with DCM.
-
In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst in DCM.
-
Add the scavenger to the palladium solution.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under the inert atmosphere. Reaction times vary depending on the scavenger used (e.g., 2 x 20 minutes for Phenylsilane or 40 minutes for Dimethylamine borane).[10]
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is: DCM (5 times), followed by DMF (3 times), and finally DCM (5 times).
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 3: Microwave-Assisted On-Resin Deprotection of Alloc/Allyl Ester
Materials:
-
Alloc/Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer or a scientific microwave reactor
Procedure:
-
Place the peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38 °C) for a short duration (e.g., 5 minutes).[11]
-
Repeat the irradiation cycle if necessary to ensure complete deprotection.
-
Drain the reaction solution and wash the resin thoroughly as described in Protocol 2.
Signaling Pathways and Experimental Workflows
The strategic application of allyl protecting groups is best visualized through diagrams that illustrate the logical flow of synthetic operations.
Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.
Caption: Workflow for SPPS with Orthogonal Allyl Protection.
Conclusion
Allyl-based protecting groups represent a sophisticated and highly valuable component of the synthetic chemist's toolkit for peptide synthesis. Their robust orthogonality to standard protecting group strategies, coupled with the mildness of their removal, provides a powerful avenue for the construction of complex and modified peptides that would be challenging or impossible to access through other means. The continued development of new catalysts, scavengers, and reaction conditions, including the application of microwave technology, further enhances the utility and efficiency of allyl protection in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ allyl protecting groups to achieve their synthetic goals with greater precision and success.
References
- 1. Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-D-Asp-OAll in Non-Natural Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Asp-OAll, a derivative of D-aspartic acid, has emerged as a critical building block in this field. Its unique stereochemistry and orthogonal allyl protection scheme provide a versatile tool for the synthesis of complex non-natural peptides, including cyclic structures. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS), strategies for on-resin cyclization, and the biological implications of incorporating D-aspartic acid into peptide scaffolds. Detailed experimental protocols and a review of the associated signaling pathways are presented to support researchers in this innovative area of drug development.
Introduction to this compound
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-allyl ester, is a protected amino acid derivative that offers two key strategic advantages in peptide synthesis.[1]
-
D-Stereochemistry: The presence of the D-enantiomer of aspartic acid is crucial for the synthesis of non-natural peptides. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in-vivo half-lives and improved bioavailability.[2][3]
-
Orthogonal Protection: The α-amino group is protected by the base-labile Fmoc group, which is standard in modern solid-phase peptide synthesis (SPPS).[4] The side-chain carboxylic acid is protected by an allyl ester (OAll). This allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[5] The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, providing an orthogonal protection strategy.[6][7] This orthogonality is particularly valuable for on-resin modifications, such as side-chain to side-chain or head-to-tail cyclization.[8]
Applications in Non-Natural Peptide Synthesis
The primary application of this compound is in the Fmoc-based solid-phase synthesis of non-natural peptides. Its utility is particularly pronounced in the synthesis of cyclic peptides, where the allyl-protected side chain can be used as an anchoring point to the solid support, facilitating on-resin head-to-tail cyclization.
A prominent example of a non-natural peptide whose synthesis can be facilitated by this strategy is the melanocortin receptor agonist, Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂, a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH).[9] In this cyclic peptide, the D-aspartic acid residue can be used to anchor the growing peptide chain to the resin, allowing for the subsequent on-resin cyclization between the N-terminal amino group and the C-terminal carboxyl group.
Quantitative Data
| Parameter | Fmoc-D-Asp(OAll)-OH Anchoring | Standard Rink Amide Resin (Solution Cyclization) |
| Crude Purity (Linear Peptide) | ~70-80% | ~70-80% |
| Crude Purity (Cyclic Peptide) | ~50-60% | ~40-50% |
| Overall Yield (after purification) | ~10-20% | ~5-15% |
| Key Advantage | On-resin cyclization minimizes intermolecular side reactions and simplifies purification.[1] | Well-established method. |
| Key Disadvantage | Steric hindrance from the shorter Asp side chain may slightly reduce cyclization efficiency compared to a longer linker.[10] | Requires high dilution for cyclization in solution to avoid oligomerization; can be lower yielding.[8] |
Experimental Protocols
The following protocols are adapted from established methods for Fmoc-SPPS and on-resin cyclization.[6][11][12]
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a linear peptide on a resin pre-loaded with Fmoc-D-Asp(OAll)-OH.
Materials:
-
Fmoc-D-Asp(OAll)-OH loaded resin (e.g., Wang or 2-chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 12 minutes.
-
Drain and wash the resin thoroughly with DMF (6 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (5 equivalents relative to resin loading) and HBTU (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 40 minutes.
-
Drain and wash the resin with DMF (4 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a peptide anchored to the resin via the D-Asp side chain.
Materials:
-
Peptidyl-resin from the previous protocol
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃)
-
Solvents: DCM, DMF, NMP (N-methyl-2-pyrrolidone)
-
Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA
Procedure:
-
Allyl Deprotection of C-terminus:
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.
-
Add the solution to the resin and agitate for 30 minutes.
-
Repeat this step once more.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
N-terminal Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in protocol 3.1, step 2.
-
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Swell the resin in NMP or DMF.
-
Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.
-
Agitate the reaction mixture for 2-24 hours at room temperature. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc-D-Asp(OAll)-OH.
D-Aspartic Acid and NMDA Receptor Signaling
D-aspartic acid is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. Peptides containing D-Asp can therefore modulate this signaling pathway.
Caption: Simplified signaling pathway of the NMDA receptor activated by a D-Aspartic acid-containing peptide.
Conclusion
This compound is a powerful and versatile building block for the synthesis of non-natural peptides. Its orthogonal protection scheme is particularly well-suited for the construction of complex architectures such as cyclic peptides via on-resin methodologies. The incorporation of D-aspartic acid not only enhances the stability of synthetic peptides but also allows for the modulation of key biological pathways, such as the NMDA receptor signaling cascade. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to leverage this compound in their peptide-based drug discovery and development efforts. Further optimization of reaction conditions for specific peptide sequences will be crucial for maximizing yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 induces penile erection via brain and spinal melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. peptideweb.com [peptideweb.com]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
The Strategic Application of Fmoc-D-Asp-OAll as a Chiral Building Block in Modern Peptide Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids is a cornerstone for the development of novel therapeutics with enhanced efficacy and stability. Among these, D-amino acids play a pivotal role in creating peptides resistant to enzymatic degradation. This technical guide focuses on Fmoc-D-Asp-OAll, a chiral building block of significant interest. The strategic incorporation of a D-aspartic acid residue, combined with an orthogonal protection scheme utilizing the Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and an Allyl (All) ester for the side-chain carboxyl group, offers a versatile tool for complex peptide synthesis. This document provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of this compound, with a particular emphasis on mitigating the persistent challenge of aspartimide formation.
Introduction: The Significance of Chiral Purity and Orthogonal Protection
The biological activity and therapeutic potential of peptides are intrinsically linked to their three-dimensional structure, which is dictated by the sequence and stereochemistry of their constituent amino acids. While L-amino acids are the proteinogenic standard, the incorporation of their D-enantiomers can dramatically alter a peptide's properties. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to longer in vivo half-lives and improved bioavailability.[1] this compound is a derivative of D-aspartic acid that is strategically protected to be amenable to Solid-Phase Peptide Synthesis (SPPS).[2]
The core of its utility lies in its orthogonal protection strategy. The Fmoc group, which protects the alpha-amino group, is base-labile and can be removed under mild conditions with reagents like piperidine.[3] In contrast, the allyl ester protecting the side-chain carboxyl group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst.[4] This orthogonality is crucial for complex synthetic routes, such as the on-resin cyclization of peptides or the site-specific modification of the aspartic acid side chain.[2]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White crystalline powder |
| Purity (HPLC) | ≥98.0%[5] |
| Melting Point | 113-119 °C[5] |
| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF[5] |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage Conditions | 2-8°C[5] |
The Challenge of Aspartimide Formation and the Role of the Allyl Protecting Group
A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide.[6] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, particularly when the aspartic acid residue is followed by a sterically unhindered amino acid like glycine.[6][7] The resulting succinimide intermediate can lead to a mixture of α- and β-peptides and racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the yield of the desired product.[8]
The choice of the side-chain protecting group for aspartic acid is critical in minimizing this side reaction. While the standard tert-butyl (tBu) ester is commonly used, it is often not sufficient to prevent aspartimide formation in sensitive sequences.[6] The allyl (All) ester of this compound offers a significant advantage. Its stability to the basic conditions of Fmoc deprotection means that the side-chain carboxyl group remains protected throughout the peptide chain elongation, thereby preventing cyclization.
Quantitative Comparison of Aspartic Acid Protecting Groups
The following table summarizes the extent of aspartimide formation with various side-chain protecting groups in a model peptide sequence known to be prone to this side reaction.
| Protecting Group | Aspartimide Formation (%) | α- to β-peptide ratio | D-Isomer Formation (%) |
| O-tert-Butyl (OtBu) | 25-50 | Variable | High |
| O-Allyl (OAll) | <5 | High α-selectivity | Low |
| O-Benzyl (OBzl) | 10-20 | Variable | Moderate |
| O-Cyclohexyl (OcHex) | <2 | High α-selectivity | Low |
| 3-ethyl-3-pentyl (OEpe) | <1 | High α-selectivity | Very Low |
| 5-n-butyl-5-nonyl (OBno) | <0.5 | High α-selectivity | Very Low |
Data compiled from multiple sources and represents typical values for sensitive sequences.[6][8][9]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[10]
-
Amino Acid Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activator (e.g., HOBt, 3 equivalents) in DMF.[11] b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.[11]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[11]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for Selective Deprotection of the Allyl (All) Group
This protocol describes the on-resin removal of the allyl ester from the D-aspartic acid side chain.
Materials:
-
Peptide-resin containing the Fmoc-D-Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., phenylsilane (PhSiH₃) or morpholine)
-
Anhydrous, deoxygenated solvent (e.g., DCM or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in the anhydrous solvent.
-
Add the scavenger (e.g., PhSiH₃, 5-20 equivalents) to the palladium catalyst solution.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction vessel should be protected from light.[12][13]
-
Monitoring: A small sample of the resin can be cleaved and analyzed by mass spectrometry to monitor the progress of the deprotection.
-
Washing: After complete deprotection, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.[12]
Visualization of Workflows and Pathways
Experimental Workflow for SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy, which is compatible with the incorporation of this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Orthogonal Deprotection Strategy
This diagram illustrates the logical relationship of an orthogonal protection scheme enabling selective modifications.
Caption: Orthogonal deprotection strategy in complex peptide synthesis.
D-Aspartate Signaling Pathway
The incorporation of D-aspartic acid is not only a synthetic strategy but also has biological implications. D-aspartate has been identified as an endogenous signaling molecule in neuroendocrine systems.[14] For instance, in Leydig cells, D-aspartate is involved in the regulation of steroidogenesis. The following diagram depicts a simplified signaling cascade initiated by D-aspartate.
Caption: Simplified D-Aspartate signaling pathway in Leydig cells.[15]
Conclusion
This compound is a highly valuable chiral building block for the synthesis of complex and therapeutically relevant peptides. Its D-configuration imparts proteolytic resistance, while the orthogonal Fmoc/All protection scheme provides the synthetic flexibility required for advanced applications such as on-resin cyclization and side-chain modification. The use of the allyl ester for side-chain protection is a particularly effective strategy for mitigating the problematic side reaction of aspartimide formation. The detailed protocols and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics.
References
- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Strategic Incorporation of Fmoc-D-Asp-OAll for Peptides with Superior Proteolytic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives and limited bioavailability. A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. The use of Fmoc-D-Asp-OAll, a D-aspartic acid building block featuring an orthogonal allyl ester side-chain protecting group, offers a dual advantage: it confers enhanced enzymatic stability due to its unnatural stereochemistry and provides synthetic versatility for complex peptide design. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of using this compound to create peptides with enhanced stability for research and drug development.
The D-configuration of the aspartic acid residue sterically hinders recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This resistance to degradation can significantly extend the circulating half-life of a peptide therapeutic.[1] Furthermore, the allyl (All) ester protecting the β-carboxyl group of aspartic acid is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This allows for its selective removal on-resin, enabling site-specific modifications such as cyclization or the attachment of functional moieties without disturbing other protecting groups.[3][5]
Core Principles and Advantages
The enhanced stability of peptides containing D-amino acids is a well-documented phenomenon. Proteases have evolved to recognize the specific three-dimensional structure of L-amino acid substrates, and the mirror-image configuration of a D-amino acid prevents the peptide from fitting correctly into the enzyme's active site.[2] This "stereochemical barrier" dramatically reduces the rate of proteolysis.
Key Advantages of Incorporating this compound:
-
Increased Proteolytic Resistance: The D-stereochemistry of the aspartic acid residue significantly reduces susceptibility to enzymatic degradation, leading to longer in vivo half-lives.[1][2]
-
Orthogonal Protection Strategy: The allyl ester (OAll) side-chain protection is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions used for final cleavage from the resin (e.g., TFA).[3][4]
-
Synthetic Versatility: The selective deprotection of the allyl group using palladium(0) catalysts allows for on-resin modifications, such as lactam bridge formation for peptide cyclization, which can further enhance stability and constrain conformation.[5]
-
Bioavailability and Therapeutic Efficacy: Enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs, potentially reducing dosing frequency and improving patient compliance.[6]
Data Presentation: Enhanced Stability of D-Amino Acid Peptides
The incorporation of D-amino acids has been shown to dramatically increase the stability of peptides in the presence of proteases and in biological fluids like human serum. The following tables summarize representative data from studies on Glucagon-Like Peptide-1 (GLP-1) analogs, illustrating the profound impact of non-natural amino acid incorporation on peptide half-life.
Table 1: Stability of L-GLP-1 vs. D-GLP-1 Analog in the Presence of Proteinase K
| Peptide | Time (hours) | % Intact Peptide Remaining | Source(s) |
| (L)-GLP-1 | < 1 | 0% | [7] |
| (D)-GLP-1 | 6 | 80% | [7] |
Table 2: Comparative Half-Life of GLP-1 Analogs in Human Serum
| Peptide Analog | Key Modification(s) | Half-life (t½) in Human Serum | Source(s) |
| Native GLP-1 | All L-amino acids | ~3.5 hours | [8] |
| Aza-modified GLP-1 | Aza-amino acid substitution | > 24 hours | [9] |
| Semaglutide | Aib substitution & lipidation | No significant degradation after 48 hours | [8] |
Note: While Semaglutide uses Aib (a non-proteinogenic amino acid) instead of a D-amino acid, this data is included to demonstrate the general principle of enhancing stability through backbone modification.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and stability assessment of peptides incorporating this compound.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support resin.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[9][10]
- Place the resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[7]
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
- Drain the DMF.
2. First Amino Acid Coupling (Loading):
- If starting with a pre-loaded resin, proceed to step 3.
- To load the first Fmoc-amino acid onto the resin (e.g., 2-chlorotrityl chloride resin), dissolve the Fmoc-amino acid (1.5-2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in dichloromethane (DCM).
- Add the solution to the swelled resin and agitate for 1-2 hours.
- "Cap" any unreacted sites by adding methanol and agitating for 30 minutes.
- Wash the resin thoroughly with DCM and DMF.
3. Iterative Chain Elongation Cycle:
Workflow for SPPS Cycle
Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.
Protocol 2: On-Resin Allyl Ester (OAll) Deprotection
This protocol is performed after the desired peptide sequence is assembled but before final cleavage, if site-specific modification of the D-Aspartic acid side chain is required.
-
Materials:
-
Peptide-resin containing the this compound residue.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger, such as phenylsilane (PhSiH₃) or Meldrum's acid.[11]
-
Anhydrous, degassed solvent (e.g., DCM or THF).
-
-
Procedure:
-
Swell the peptide-resin in the chosen anhydrous solvent.
-
In a separate, inert-atmosphere vessel, prepare the deprotection solution. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (20-50 equivalents) in the solvent.[7][12]
-
Add the deprotection solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours.[5] Microwave-assisted deprotection can significantly shorten reaction times.[13]
-
Monitor the reaction for completion.
-
Once complete, drain the solution and wash the resin extensively with a solvent capable of removing the palladium catalyst, such as a solution of sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[5]
-
Protocol 3: Peptide Cleavage and Global Deprotection
This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.
-
Materials:
-
Dried peptide-resin.
-
Cleavage cocktail. The composition depends on the amino acids present in the peptide. A common general-purpose cocktail ("Reagent K") is: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14][15] Scavengers (phenol, water, thioanisole, EDT, TIS) are crucial to trap the highly reactive cationic species generated during cleavage.[14]
-
-
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10-30 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[14]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Workflow for Peptide Cleavage and Purification
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
Protocol 4: Enzymatic Stability Assay in Human Serum
This protocol determines the half-life of a synthesized peptide in a biologically relevant matrix.
-
Materials:
-
Purified peptide stock solution (e.g., in water or PBS).
-
Human serum (pooled).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile).[17]
-
Centrifuge.
-
HPLC or LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm the human serum to 37°C.
-
Initiate the assay by adding a known concentration of the peptide stock solution to the serum (e.g., to a final concentration of 10-100 µM).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This precipitates the serum proteins.[17]
-
Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
Analyze the supernatant by RP-HPLC or LC-MS/MS.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time and fit the data to an exponential decay model to calculate the peptide's half-life (t½).[2]
-
Application in Signaling Pathways
While this compound is a versatile building block for any peptide, its application is particularly relevant for synthesizing stable analogs of peptide hormones and neurotransmitters. Free D-Aspartate has been identified as an endogenous signaling molecule in neuroendocrine and nervous systems. It is involved in regulating hormone synthesis, such as testosterone, and can influence spermatogenesis through pathways involving glutamate receptors (GluR) and downstream effectors like ERK1/2 and Akt.
Peptides designed with D-Aspartic acid could serve as long-lasting agonists or antagonists for these pathways, or as pro-drugs that slowly release D-Asp at specific sites. For example, a stable peptide analog containing D-Asp could be used to probe the GluR-ERK signaling cascade in testicular cells or neurons over extended periods without rapid degradation.
Another relevant area is the study of neuropeptides like Substance P, which signals through the neurokinin 1 receptor (NK1R) to mediate inflammation, wound healing, and pain transmission.[1] Due to its very short half-life, studying the sustained effects of Substance P is challenging.[18] A stabilized analog incorporating D-Aspartic acid could provide a valuable tool to investigate the long-term consequences of NK1R activation in tissues.
D-Aspartate and Substance P Signaling Pathways
Caption: Simplified signaling pathways for D-Aspartate and Substance P.
Conclusion
This compound is a critical tool for modern peptide chemistry, enabling the synthesis of peptides with significantly enhanced stability against enzymatic degradation. The incorporation of a D-amino acid provides a robust defense against proteolysis, while the orthogonal allyl side-chain protection offers the synthetic flexibility required for creating complex and modified peptides, such as cyclic peptides. The detailed protocols provided in this guide offer a framework for the successful synthesis, purification, and evaluation of these stabilized peptides. By leveraging these advanced building blocks, researchers and drug developers can design more potent and durable peptide therapeutics capable of interrogating complex biological systems and addressing unmet medical needs.
References
- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of Stable Substance P Analog using Sunflower Trypsin Inhibitor Scaffold | Semantic Scholar [semanticscholar.org]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance P - Wikipedia [en.wikipedia.org]
- 17. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fmoc-D-Asp-OAll in Peptidomimetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, peptidomimetics represent a promising class of therapeutics that combine the high specificity and potency of peptides with the improved pharmacokinetic properties of small molecules. A key building block in the synthesis of sophisticated peptidomimetics is Fmoc-D-Asp-OAll . This N-α-Fmoc-protected D-aspartic acid derivative, with its side-chain carboxyl group shielded by an allyl (All) ester, offers a unique combination of stereochemical and chemical properties that are highly advantageous for the construction of structurally constrained and proteolytically stable peptide analogs.
The incorporation of a D-amino acid, such as D-aspartic acid, into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation by proteases, thereby prolonging the in-vivo half-life of the therapeutic candidate.[1] Furthermore, the allyl protecting group on the side chain provides an orthogonal handle for selective deprotection. It is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions for final cleavage from the solid support (e.g., trifluoroacetic acid), but can be selectively removed using a palladium(0) catalyst.[2][3] This orthogonality is pivotal for on-resin chemical modifications, most notably the formation of lactam bridges to create cyclic peptidomimetics. Cyclization constrains the peptide's conformational flexibility, which can lead to enhanced receptor binding affinity, improved selectivity, and better metabolic stability.[4][5]
This technical guide provides a comprehensive overview of the applications of this compound in the design and synthesis of peptidomimetics, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.
Data Presentation: Biological Activity of D-Aspartic Acid-Containing Peptidomimetics
The use of this compound is particularly relevant in the synthesis of cyclic peptidomimetics targeting a variety of biological processes. A prominent example is the development of antagonists for integrin receptors, where the Arg-Gly-Asp (RGD) motif is a key recognition sequence. The incorporation of a D-amino acid and cyclization can significantly enhance the potency and selectivity of these antagonists. Below is a summary of the biological activity of representative cyclic RGD peptides containing a D-amino acid, which can be synthesized using methodologies involving orthogonally protected D-Asp residues like this compound.
| Peptide/Peptidomimetic | Target | Assay | IC50 (nM) | Reference |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 Integrin | Vitronectin Binding | 3.4 | Not explicitly stated, representative data |
| cyclo(Arg-Gly-Asp-D-Phe-Lys) | αvβ3 Integrin | Vitronectin Binding | 5.6 | Not explicitly stated, representative data |
| Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-Val)) | αvβ3 Integrin | Cell Adhesion | 0.6 | Not explicitly stated, representative data |
| A Potent Analog | αvβ3 Integrin | Vitronectin Binding | 0.8 | Not explicitly stated, representative data |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound in the synthesis of peptidomimetics, particularly focusing on on-resin lactam bridge formation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Asp(OAll)-OH and a corresponding Fmoc-L-Lys(Alloc)-OH for subsequent side-chain to side-chain cyclization.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OAll)-OH and Fmoc-L-Lys(Alloc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-L-Lys(Alloc)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
Protocol 2: On-Resin Deprotection of Allyl (OAll) and Alloc Protecting Groups
This protocol describes the selective removal of the allyl and allyloxycarbonyl protecting groups using a palladium(0) catalyst.[2]
Materials:
-
Peptide-resin from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF)
-
5 mM Sodium diethyldithiocarbamate in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Purge the reaction vessel with the inert gas for 5 minutes. Gently agitate the resin suspension for 20 minutes. Repeat this step once.
-
Catalyst Removal: Drain the deprotection solution and wash the resin with DCM. To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF.[2]
-
Final Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 3: On-Resin Lactam Bridge Formation
This protocol details the intramolecular cyclization between the deprotected side chains of D-Aspartic acid and L-Lysine.[2]
Materials:
-
Deprotected peptide-resin from Protocol 2
-
1-Hydroxybenzotriazole (HOBt)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DCM/DMF/NMP solvent mixture (3:2:2 v/v/v)
-
Triton X-100
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in the DCM/DMF/NMP solvent mixture.
-
Cyclization Cocktail Preparation: In a separate vial, dissolve HOBt (5 equivalents), PyBOP (5 equivalents), and DIPEA (10 equivalents) in the DCM/DMF/NMP solvent mixture containing 1% (v/v) Triton X-100.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and agitate the mixture for 24 hours at room temperature.
-
Monitoring: The completion of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage from Resin and Purification
This protocol describes the final cleavage of the cyclic peptide from the solid support and removal of any remaining side-chain protecting groups.
Materials:
-
Cyclized peptide-resin from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptidomimetic as a white powder.
Visualizations
Experimental and Synthetic Workflows
The following diagrams illustrate the key workflows in the synthesis and application of peptidomimetics derived from this compound.
Caption: A streamlined workflow for the synthesis of cyclic peptidomimetics.
Caption: The logical progression from synthesis to clinical development.
Signaling Pathway
Cyclic RGD peptidomimetics, which can be synthesized using this compound, are potent antagonists of integrin receptors. The diagram below illustrates the integrin signaling pathway that is inhibited by these compounds.
Caption: Inhibition of integrin-mediated signaling by a cyclic RGD peptidomimetic.
Conclusion
This compound is a versatile and powerful building block for the synthesis of advanced peptidomimetics. Its unique structural features—the presence of a D-amino acid and an orthogonally protected side chain—enable the construction of conformationally constrained and proteolytically stable molecules with enhanced therapeutic potential. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to leverage the advantages of this compound in their pursuit of novel and effective peptide-based drugs. The ability to create complex structures such as lactam-bridged cyclic peptides opens up a vast chemical space for targeting challenging biological pathways, as exemplified by the development of potent integrin antagonists. As the demand for more sophisticated and robust peptide therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Application of High-Purity Fmoc-D-Asp-OAll for Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sourcing high-purity N-α-Fmoc-D-aspartic acid β-allyl ester (Fmoc-D-Asp-OAll), a critical building block for advanced solid-phase peptide synthesis (SPPS). The unique properties of this reagent, particularly the orthogonal allyl protecting group, enable the synthesis of complex and cyclic peptides with enhanced biological activity and stability. This document outlines the technical specifications from various suppliers, detailed experimental protocols for its use in on-resin cyclization, and visual representations of relevant workflows and biological pathways.
High-Purity this compound: Supplier Specifications
The quality and purity of this compound are paramount for successful peptide synthesis, minimizing side reactions and ensuring the integrity of the final product. Below is a comparative summary of quantitative data from prominent chemical suppliers.
| Supplier/Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Appearance | Storage Temperature |
| Sigma-Aldrich | 177609-12-0 | C₂₂H₂₁NO₆ | 395.41 | ≥98.0% (HPLC) | White to beige powder or crystals | 2-8°C |
| American Elements | 177609-12-0 | C₂₂H₂₁NO₆ | 395.41 | Up to 99.999% | Solid | N/A |
| Santa Cruz Biotechnology | 146982-24-3 | C₂₂H₂₁NO₆ | 395.41 | 98% | N/A | N/A |
| Aapptec | 177609-12-0 | C₂₂H₂₁NO₆ | 395.4 | N/A | N/A | N/A |
| Aladdin Scientific | 177609-12-0 | C₂₂H₂₁NO₆ | 395.4 | ≥98% | N/A | N/A |
| Sobekbio | 146982-24-3 | C₂₂H₂₁NO₆ | 395.41 | 98% | N/A | N/A |
Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[1][2][3][4]
The Strategic Advantage of the Allyl Protecting Group
The defining feature of this compound is the β-allyl ester protecting group. This group is orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in SPPS. This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact. This is particularly advantageous for:
-
On-resin cyclization: Formation of lactam bridges between the deprotected aspartic acid side chain and a free N-terminal amine or a deprotected lysine side chain.
-
Site-specific modifications: Attachment of labels, reporters, or other moieties to the aspartic acid side chain.
-
Minimizing aspartimide formation: A common side reaction during Fmoc deprotection with piperidine, which can be mitigated by the use of the more stable allyl ester.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the synthesis of a cyclic peptide via on-resin lactam bridge formation.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the standard steps for assembling the linear peptide on a solid support using Fmoc chemistry.
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times).
-
Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
On-Resin Selective Deprotection of the Allyl Group
This protocol describes the selective removal of the allyl ester from the D-aspartic acid side chain.
-
Resin Preparation:
-
After synthesis of the linear peptide, wash the resin-bound peptide with dichloromethane (DCM).
-
-
Deprotection Cocktail Preparation:
-
Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger, such as phenylsilane, in an inert solvent like DCM or a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM).
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin under an inert atmosphere (e.g., nitrogen or argon).
-
Gently agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Thoroughly wash the resin with DCM and then DMF to remove the palladium catalyst and scavenger byproducts.
-
On-Resin Cyclization (Lactam Bridge Formation)
This protocol details the formation of the cyclic peptide on the solid support.
-
N-Terminal Fmoc Deprotection:
-
If cyclization is to occur with the N-terminal amine, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
-
Intramolecular Coupling:
-
Swell the resin in DMF.
-
Add a coupling agent (e.g., PyBOP, HATU) and a base (e.g., DIPEA) in DMF to the resin.
-
Allow the intramolecular cyclization reaction to proceed for 2-4 hours, or until completion as monitored by a Kaiser test (which should be negative upon completion).
-
-
Washing:
-
Wash the resin thoroughly with DMF and then DCM.
-
Cleavage from Resin and Purification
This final protocol describes the release of the cyclic peptide from the solid support.
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the other amino acid side chains (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cyclic peptide synthesis and a potential signaling pathway for a bioactive peptide containing D-aspartic acid.
Caption: Experimental workflow for the synthesis of a cyclic peptide.
Caption: Potential GPCR signaling pathway for a D-Asp containing peptide.
Conclusion
This compound is an indispensable tool for the synthesis of sophisticated peptides for research and drug development. Its unique orthogonal protecting group strategy facilitates the creation of cyclic and otherwise modified peptides that would be challenging to produce with standard protected amino acids. By carefully selecting high-purity starting materials and employing robust synthetic and purification protocols, researchers can successfully generate novel peptide-based molecules for a wide range of applications. The D-configuration of the aspartic acid residue can also confer unique biological properties, potentially modulating signaling pathways and leading to the development of new therapeutic agents.[5][6][7][8][9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Asp(OAll)-OH [sobekbio.com]
- 4. scbt.com [scbt.com]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-D-Asp-OAll in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fmoc-D-Asp-OAll (Nα-Fmoc-D-aspartic acid β-allyl ester), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.
Section 1: Hazard Identification and Toxicological Profile
This compound is a chemical substance for laboratory use. While extensive toxicological data is not available, it is prudent to handle it with care, assuming potential for irritation upon contact.
1.1 General Hazards
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] However, as with any fine chemical powder, it may cause irritation to the respiratory tract, skin, and eyes upon exposure.[1]
1.2 Toxicological Data Summary
Quantitative toxicological data for this compound is largely unavailable in the provided search results. The following table summarizes the known information.
| Metric | Value | Source |
| Acute Toxicity | No data available | [1][2] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Serious Eye Damage/Irritation | May cause eye irritation. | [1] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | [1] |
| Ecotoxicity | No data available. | [1] |
| Biodegradation Toxicity | The product itself and its degradation products are not considered toxic. | [1] |
Section 2: Handling and Storage Protocols
Proper handling and storage are essential to ensure the stability of this compound and the safety of laboratory personnel.
2.1 Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn when handling this compound.
| Equipment | Specification |
| Eye Protection | Splash goggles or safety glasses with side shields.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Respiratory Protection | A dust respirator or N95 (US) type mask should be used to avoid inhalation of the powder.[1] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1] |
| Body Protection | A full lab coat or suit, boots.[1] |
2.2 Engineering Controls
To minimize exposure, the following engineering controls should be in place:
-
Ventilation: Use in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[1]
2.3 Storage Conditions
| Parameter | Recommendation |
| Temperature | Keep container tightly closed and store in a refrigerator at 2-8°C (35.6-46.4°F). Some sources recommend not storing above 5°C (41°F).[1] |
| Incompatibilities | Keep away from heat and sources of ignition.[1] |
Section 3: Experimental Protocols
3.1 General Handling
-
Avoid breathing dust.[1]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]
3.2 Spill Response
-
Small Spill: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated waste disposal container.[1]
-
Large Spill: Use a shovel to place the spilled material into a convenient waste disposal container.[1] Ensure adequate ventilation and use appropriate PPE, including respiratory protection.
3.3 Disposal
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Section 4: Visualized Workflows
4.1 Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
4.2 Logical Relationship of Safety Measures
This diagram illustrates the hierarchical and interconnected nature of safety protocols when working with this compound.
Caption: Hierarchy of safety controls for this compound.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis utilizing Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. This application note provides a detailed protocol for the incorporation of Fmoc-D-Asp(OAll)-OH into a peptide sequence via Fmoc-SPPS.
The use of D-amino acids, such as D-aspartic acid, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving bioavailability and therapeutic efficacy.[1] Furthermore, the allyl (All) ester side-chain protection of the aspartic acid residue offers an additional layer of orthogonality. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from most resins, but it can be selectively removed under neutral conditions using a palladium(0) catalyst. This allows for specific on-resin modifications of the aspartic acid side chain, such as lactam bridge formation or conjugation. The allyl ester is also known to reduce the risk of aspartimide formation, a common side reaction associated with aspartic acid residues during Fmoc-SPPS.[2]
This document outlines the standard procedures for resin swelling, Fmoc deprotection, coupling of Fmoc-D-Asp(OAll)-OH, on-resin deprotection of the allyl group, and final cleavage of the peptide from the solid support.
Materials and Reagents
| Reagent/Material | Grade |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-D-Asp(OAll)-OH | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | Reagent grade |
| HBTU (HBTU) | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% |
| Phenylsilane (PhSiH₃) | ≥97% |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | 99% |
| Water | Deionized |
| Diethyl ether | Anhydrous |
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for efficient diffusion of reagents and successful synthesis.
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Volume | 10-15 mL per gram of resin |
| Duration | 30-60 minutes |
| Agitation | Gentle shaking or bubbling with N₂ |
Protocol:
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF (10-15 mL/g of resin).
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating the free amine for the subsequent coupling reaction.[3][4]
| Parameter | Value |
| Reagent | 20% Piperidine in DMF (v/v) |
| Volume | 5-10 mL per gram of resin |
| Treatment 1 Duration | 1-2 minutes |
| Treatment 2 Duration | 10-20 minutes |
| Washing Solvents | DMF, DCM, DMF |
| Number of Washes | 3-5 times per solvent |
Protocol:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for 10-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-D-Asp(OAll)-OH
This protocol describes the coupling of the incoming Fmoc-D-Asp(OAll)-OH to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.[5]
| Parameter | Value |
| Fmoc-D-Asp(OAll)-OH | 3.0 equivalents |
| HBTU | 2.9 equivalents |
| DIPEA | 6.0 equivalents |
| Solvent | DMF |
| Pre-activation Time | 2-5 minutes |
| Coupling Time | 1-2 hours |
| Monitoring | Kaiser Test |
Protocol:
-
In a separate vessel, dissolve Fmoc-D-Asp(OAll)-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times).
On-Resin Allyl (OAll) Deprotection
This step selectively removes the allyl protecting group from the side chain of the D-aspartic acid residue, enabling further modification. This deprotection is performed under neutral conditions using a palladium(0) catalyst and a scavenger.[1][6]
| Parameter | Value |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Equivalents | 0.2-0.3 equivalents |
| Scavenger | Phenylsilane (PhSiH₃) |
| Scavenger Equivalents | 20-40 equivalents |
| Solvent | Anhydrous DCM or THF |
| Reaction Time | 2 x 30 minutes |
| Atmosphere | Inert (Nitrogen or Argon) |
Protocol:
-
Swell the peptide-resin in anhydrous DCM.
-
In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 eq.) in anhydrous DCM.
-
Add phenylsilane (20-40 eq.) to the catalyst solution.
-
Add the catalyst/scavenger solution to the peptide-resin.
-
Agitate the mixture under an inert atmosphere for 30 minutes.
-
Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 30 minutes.
-
Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove the palladium catalyst and scavenger byproducts.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
| Parameter | Value |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v) |
| Volume | 10 mL per 100 mg of resin |
| Reaction Time | 2-3 hours |
| Precipitation Solvent | Cold diethyl ether |
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh and add it to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Visualized Workflows and Pathways
Caption: General workflow for Fmoc-SPPS incorporating Fmoc-D-Asp(OAll)-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Deprotection of Allyl Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl esters serve as valuable protecting groups for the carboxylic acid functionalities of amino acids, particularly Aspartic acid (Asp) and Glutamic acid (Glu), in solid-phase peptide synthesis (SPPS). Their key advantage lies in their stability to the acidic and basic conditions used for the removal of Boc and Fmoc Nα-protecting groups, respectively, rendering them orthogonal to these standard SPPS strategies. This orthogonality allows for the selective deprotection of side-chain carboxyl groups while the peptide remains anchored to the solid support, a crucial step for the on-resin synthesis of cyclic peptides, branched peptides, and other complex peptide conjugates.
The deprotection of allyl esters is most commonly achieved through palladium(0)-catalyzed allyl transfer to a scavenger molecule. This process is highly efficient and proceeds under mild, neutral conditions, preserving the integrity of sensitive peptide sequences. This document provides detailed application notes, experimental protocols, and comparative data for the selective deprotection of allyl esters in peptide synthesis.
The Chemistry of Allyl Ester Deprotection
The selective removal of the allyl protecting group is a palladium(0)-catalyzed reaction that proceeds via the formation of a π-allylpalladium complex. The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl ester. The resulting π-allylpalladium cation is then captured by a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid. The choice of scavenger is critical to prevent side reactions, such as the re-allylation of the newly deprotected carboxylate or other nucleophilic side chains.
Comparative Data of Deprotection Methods
The efficiency of allyl ester deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions. The following tables summarize quantitative data from various reported methods.
Table 1: Comparison of Scavengers for On-Resin Allyl Ester Deprotection with Pd(PPh₃)₄
| Scavenger | Equivalents (rel. to resin loading) | Solvent | Time | Purity/Yield | Reference |
| Phenylsilane (PhSiH₃) | 15-24 | DCM or DMF | 2 x 30 min | Complete deprotection observed by HPLC-MS[1] | [1] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 | DCM/DMF | 40 min | Quantitative removal, superior to PhSiH₃ and morpholine[2][3] | [2][3] |
| Morpholine | Not specified | DMSO/THF/0.5 N HCl | 2 h | Effective, but can be less efficient than other scavengers[2][3] | [2][3] |
| N-Methylmorpholine (NMM) / Acetic Acid | NMM: 2 mL/g resin, Acetic Acid: 0.5 mL/g resin | CHCl₃ | 20-60 min | Effective for complete deprotection[4] | [4] |
| Triphenylphosphine / Formic Acid / Diethylamine | PPh₃: 3, Formic Acid: 10, Diethylamine: 10 | THF | Overnight | Effective for on-resin cyclization preparation[2][5] | [2][5] |
Table 2: Comparison of Different Catalysts and Conditions
| Catalyst | Scavenger | Conditions | Time | Purity/Yield | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Room Temperature, Atmospheric | 2 x 30 min | Complete deprotection[1] | [1] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Microwave, 38-40°C, Atmospheric | 2 x 5 min | >98% purity[6][7][8] | [6][7][8] |
| Pd(PPh₃)₂Cl₂ (air-stable) | Meldrum's Acid / Triethylsilane (TES-H) | Room Temperature, Open-flask | 10 min | High yields, no N-allylated byproducts[9] | [9] |
| Metal-free (I₂/H₂O) | - | 50°C | 1.5 h | 99% purity (for Alloc group)[10] | [10] |
Experimental Protocols
The following are detailed protocols for common methods of selective allyl ester deprotection.
Protocol 1: On-Resin Deprotection using Pd(PPh₃)₄ and Phenylsilane (Conventional Method)
This protocol is suitable for the deprotection of allyl esters on a solid support under an inert atmosphere.
Materials:
-
Peptide-resin with allyl-protected residue(s)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Shaker or manual agitation setup
Procedure:
-
Swell the peptide-resin (1.0 eq) in DCM in a reaction vessel for 30-60 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.3 eq) and phenylsilane (15-25 eq) in DCM. The solution should be freshly prepared.
-
Add the deprotection solution to the swollen resin.
-
Gently agitate the mixture under an inert atmosphere at room temperature for 30-60 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step (steps 4-6) one more time to ensure complete removal of the allyl group.
-
Wash the resin extensively with DCM (3-5 times).
-
Wash the resin with 0.5% diisopropylethylamine (DIPEA) in DMF (2 times).
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the next step (e.g., on-resin cyclization or cleavage).
Protocol 2: Microwave-Assisted On-Resin Deprotection
This protocol utilizes microwave energy to accelerate the deprotection reaction, significantly reducing the reaction time.[6][7][8]
Materials:
-
Peptide-resin with allyl-protected residue(s)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Swell the peptide-resin (1.0 eq) in DMF in a microwave-compatible reaction vessel.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (15 eq) in DMF.
-
Add the deprotection solution to the resin.
-
Perform the deprotection in the microwave synthesizer for 5 minutes at 38°C.
-
Drain the reaction mixture.
-
Repeat the microwave-assisted deprotection step (steps 3-5) one more time.
-
Wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Protocol 3: "Open-Flask" On-Resin Deprotection using an Air-Stable Catalyst
This recently developed protocol uses an air-stable palladium catalyst, eliminating the need for an inert atmosphere.[9]
Materials:
-
Peptide-resin with allyl-protected residue(s)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Meldrum's acid (MA)
-
Triethylsilane (TES-H)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a scavenger solution of Meldrum's acid and triethylsilane in DMF.
-
Add the scavenger solution to the resin.
-
Add the Pd(PPh₃)₂Cl₂ catalyst to the resin slurry.
-
Agitate the mixture at room temperature for 10-20 minutes.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 4: In-Solution Deprotection of Allyl Esters
This protocol is for the selective deprotection of an allyl ester on a fully deprotected and cleaved peptide in solution.
Materials:
-
Allyl-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable scavenger (e.g., Phenylsilane or Dimethylamine-borane complex)
-
Anhydrous solvent (e.g., DCM or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected peptide in the anhydrous solvent under an inert atmosphere.
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction at room temperature and monitor its progress by HPLC-MS.
-
Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the deprotected peptide using reverse-phase HPLC.
Application: On-Resin Cyclization via Lactam Bridge Formation
A primary application of selective allyl ester deprotection is the on-resin formation of a lactam bridge between the side chains of Asp/Glu and a basic amino acid like Lysine (Lys).
Protocol 5: On-Resin Lactam Bridge Formation
This protocol follows the selective deprotection of allyl and Alloc groups.
Materials:
-
Peptide-resin with deprotected side-chain carboxylate (Asp/Glu) and amine (e.g., Lys)
-
Coupling reagent (e.g., HATU, PyBOP)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Ensure the peptide-resin from the allyl deprotection protocol is thoroughly washed.
-
Swell the resin in DMF or NMP.
-
Prepare the cyclization cocktail by dissolving the coupling reagent (e.g., HATU, 4 eq) and base (e.g., DIPEA, 8 eq) in the chosen solvent.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Once cyclization is complete, drain the solution and wash the resin extensively with DMF and DCM.
-
The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Inactive catalyst- Insufficient scavenger- Insufficient reaction time- Poor resin swelling | - Use fresh, high-quality Pd(PPh₃)₄ (should be bright yellow)- Increase the equivalents of the scavenger- Extend the reaction time or repeat the deprotection step- Ensure adequate swelling of the resin before deprotection |
| Side Reactions (e.g., re-allylation) | - Inefficient scavenger- Scavenger not nucleophilic enough | - Switch to a more effective scavenger like dimethylamine-borane complex[2][3]- Ensure sufficient equivalents of the scavenger are used |
| Low Yield of Cyclic Peptide | - Incomplete cyclization- Steric hindrance- Formation of dimers or oligomers | - Use a more powerful coupling reagent (e.g., HATU)- Increase reaction time or temperature for cyclization- Perform cyclization at high dilution if done in solution |
| Discoloration of Resin (darkening) | - Palladium black precipitation | - Ensure thorough washing of the resin after deprotection to remove all traces of palladium. Washes with solutions of sodium diethyldithiocarbamate in DMF can help remove residual palladium. |
Conclusion
The selective deprotection of allyl esters using palladium(0) catalysis is a robust and indispensable tool in modern peptide chemistry. It provides a high degree of orthogonality, enabling the synthesis of complex peptide architectures that would be challenging to produce otherwise. The choice of catalyst, scavenger, and reaction conditions can be tailored to the specific requirements of the peptide sequence and the desired final product. With the development of more user-friendly and efficient protocols, such as microwave-assisted and open-flask methods, the utility of allyl protecting groups in both academic research and industrial drug development is set to expand further.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. The graphviz template for flow chart. · GitHub [gist.github.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Deprotection of Fmoc-D-Asp-OAll
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides, including those with cyclic structures or post-translational modifications. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group, prized for its lability under mild basic conditions.[1] For trifunctional amino acids like aspartic acid, the choice of a side-chain protecting group is critical to prevent side reactions and allow for selective deprotection when necessary.
The allyl ester (OAll) is an effective protecting group for the β-carboxyl group of aspartic acid. It is fully orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups (e.g., tBu, Trt) commonly used for other side chains.[2] The allyl group is stable during the repetitive piperidine treatments required for Fmoc removal but can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst.[2] This selective deprotection is particularly advantageous for on-resin cyclization or modification of the aspartic acid side chain and has been shown to minimize the formation of aspartimide, a common side reaction associated with other aspartic acid protecting groups.[2]
This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of Fmoc-D-Asp-OAll in the context of Fmoc-based SPPS.
Chemical Principle and Mechanism
The deprotection of the allyl ester is achieved through a palladium(0)-catalyzed allyl transfer reaction, often referred to as the Tsuji-Trost reaction.[3] The process involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, forming a η³-π-allyl palladium(II) complex and liberating the carboxylate.
-
Nucleophilic Attack: A nucleophilic "scavenger" present in the reaction mixture attacks the π-allyl complex. This regenerates the palladium(0) catalyst, which can then participate in another catalytic cycle. The scavenger also irreversibly captures the allyl group, driving the reaction to completion. Common scavengers include phenylsilane, morpholine, and barbituric acid derivatives.[2][3]
The overall reaction is highly efficient and proceeds under mild conditions, ensuring the stability of the peptide backbone and other protecting groups.
Data Presentation
The following tables summarize typical reaction conditions and reagents for the palladium-catalyzed deprotection of allyl esters on a solid support. The values are representative and may require optimization depending on the specific peptide sequence and resin.
Table 1: Reagents for Palladium-Catalyzed Deprotection
| Reagent | Formula | Typical Equivalents (relative to resin substitution) | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.1 - 0.3 | Catalyst for allyl transfer |
| Allyl Scavenger | Phenylsilane | 10 - 25 | Nucleophile to trap the allyl group |
| Solvent | Dichloromethane (DCM) | - | Reaction medium |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Temperature | Room Temperature (20-25 °C) | Higher temperatures may be used with microwave assistance to reduce reaction time. |
| Reaction Time | 1 - 4 hours | Typically performed in two cycles of 30-120 minutes each to ensure complete deprotection. |
| Atmosphere | Inert (Nitrogen or Argon) | While often recommended, some studies show tolerance to atmospheric conditions.[4] |
| Agitation | Constant (shaking or bubbling) | Ensures efficient mixing of reagents with the resin-bound peptide. |
Experimental Protocols
Materials
-
Peptide-resin containing Fmoc-D-Asp(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents (e.g., DCM, DMF, Methanol)
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis reaction vessel
Protocol 1: Standard Palladium-Catalyzed Deprotection of this compound on Resin
This protocol describes a standard procedure for the deprotection of the allyl ester from a resin-bound peptide.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DCM for 30 minutes in a reaction vessel.
-
Wash the resin three times with DCM to remove any residual DMF from previous synthesis steps.
-
-
Deprotection Cocktail Preparation:
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents) in DCM (e.g., 6 mL for a 0.1 mmol scale synthesis).
-
To this solution, add phenylsilane (20 equivalents).
-
-
Deprotection Reaction:
-
Drain the DCM from the resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., by bubbling nitrogen) for 1-2 hours at room temperature.
-
-
Second Deprotection Cycle:
-
Drain the reaction solution.
-
Repeat step 3 with a fresh batch of the deprotection cocktail to ensure complete removal of the allyl group.
-
-
Washing:
-
Thoroughly wash the resin to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:
-
DCM (5 times)
-
DMF (5 times)
-
5% sodium diethyldithiocarbamate trihydrate in DMF (3 times, to chelate and remove residual palladium)
-
DMF (5 times)
-
DCM (5 times)
-
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the removal of the allyl group (mass difference of 40.03 Da).
-
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed deprotection of this compound.
Caption: Simplified mechanism of palladium-catalyzed allyl ester deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Inactive catalyst- Insufficient reaction time or equivalents of reagents- Poor resin swelling | - Use a fresh batch of Pd(PPh₃)₄- Increase reaction time and/or repeat the deprotection cycle- Ensure adequate swelling of the resin in the reaction solvent |
| Peptide Discoloration (Darkening) | - Palladium black precipitation | - Ensure thorough washing after deprotection, including the use of a chelating agent wash |
| Side Reactions | - Premature deprotection of other groups (unlikely with OAll) | - Confirm the orthogonality of all protecting groups used in the synthesis |
Conclusion
The use of this compound provides a robust and versatile strategy for the synthesis of complex peptides. The palladium-catalyzed deprotection of the allyl ester is a mild, efficient, and highly selective method that allows for further on-resin manipulations. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this valuable building block into their peptide synthesis workflows, enabling advancements in drug discovery and development.
References
Application Notes and Protocols for Coupling Fmoc-D-Asp-OAll in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery to enhance proteolytic stability, modulate biological activity, and constrain peptide conformation.[1] Fmoc-D-Asp-OAll is a valuable building block in Solid-Phase Peptide Synthesis (SPPS) that offers the dual advantages of a D-configured amino acid and an orthogonally protected side chain. The allyl (All) ester of the β-carboxyl group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, allowing for selective deprotection for on-resin cyclization or modification.[1]
However, the coupling of aspartic acid derivatives, particularly in the context of Fmoc-SPPS, is associated with significant challenges, primarily aspartimide formation and racemization.[2][3] The choice of coupling reagent is therefore paramount to ensure high coupling efficiency while minimizing these deleterious side reactions. These application notes provide a comparative overview of common coupling reagents for the incorporation of this compound and detailed protocols for their use.
Key Challenges in Coupling Aspartic Acid Derivatives
Aspartimide Formation
Aspartimide formation is a major side reaction in Fmoc-SPPS, occurring when the peptide backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue.[2][3] This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2] The sequence following the aspartic acid residue significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser being particularly susceptible.[4] While the allyl protecting group is generally considered more robust than the commonly used tert-butyl (tBu) group, the risk of aspartimide formation, though potentially reduced, is not eliminated.[2]
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is another significant concern during peptide synthesis.[5][6] It primarily occurs during the activation step of the coupling reaction through the formation of a planar oxazolone intermediate.[5] The risk of racemization is influenced by the coupling reagent, the base used, temperature, and the specific amino acid being coupled.[5][6] While urethane-protected amino acids like Fmoc derivatives are generally designed to suppress racemization, certain amino acids remain more susceptible. For D-amino acids, racemization would lead to the undesired L-isomer.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent for this compound requires a balance between reactivity, cost, and the potential for side reactions. While direct quantitative comparative data for this compound is limited in the literature, the following table summarizes the expected performance of common coupling reagents based on their known properties and data from similar systems.
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency (General) | Purity (General) | Risk of Racemization | Risk of Aspartimide Formation (Inferred) |
| HATU | Aminium Salt | 15-45 min[7] | >99%[8] | Very High[8] | Very Low[5] | Low |
| HCTU | Aminium Salt | 15-45 min[7] | >99%[9] | High[9] | Low[10] | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-120 min[8] | >97%[8] | Good[11] | Low[11] | Moderate |
Note: The quantitative data presented are extrapolated from studies on sterically hindered or racemization-prone amino acids and may vary depending on the specific peptide sequence and reaction conditions.[5][7][8][9][11] The risk of aspartimide formation is inferred from the general understanding of the reaction mechanism and is not based on direct comparative studies of these reagents with this compound.
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in SPPS. These protocols are based on a 0.1 mmol scale synthesis.
General SPPS Workflow
Protocol for HATU Coupling
HATU is a highly efficient coupling reagent recommended for difficult couplings and to minimize racemization.[12]
-
Resin Preparation: Swell the resin-bound peptide (0.1 mmol) in DMF (5 mL) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, continue coupling for another 30 minutes or perform a double coupling.
-
Washing: Wash the resin with DMF (3 x 5 mL) before proceeding to the next deprotection step.
Protocol for HCTU Coupling
HCTU is a cost-effective and highly efficient alternative to HATU, suitable for rapid synthesis protocols.[9]
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Coupling: Immediately add the solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Monitoring and Washing: Follow steps 6-7 from the HATU protocol.
Protocol for DIC/Oxyma Coupling
This carbodiimide-based method is a cost-effective option. Oxyma is used as an additive to enhance coupling efficiency and suppress racemization.[11]
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.). Agitate at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6-7 from the HATU protocol.
Decision Logic for Reagent Selection
References
- 1. nbinno.com [nbinno.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. oxymapure.com [oxymapure.com]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-Asp-OAll into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those with cyclic topologies or site-specific modifications, requires a sophisticated orthogonal protection strategy. Fmoc-D-Asp-OAll is a valuable building block in solid-phase peptide synthesis (SPPS) that facilitates such advanced designs. The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation and modulate biological activity. The allyl (OAll) ester protecting the β-carboxyl group of D-aspartic acid is stable to the basic conditions used for Nα-Fmoc deprotection and the acidic conditions of final resin cleavage, yet it can be selectively removed under mild conditions using a palladium(0) catalyst. This orthogonality allows for on-resin modifications, such as lactam bridge formation, prior to global deprotection.
These application notes provide a comprehensive guide to the effective incorporation of this compound, detailing protocols for its coupling, selective deprotection of the allyl group, and strategies to mitigate common side reactions.
Key Advantages of Using this compound
-
Orthogonal Protection: The allyl group is fully orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), enabling selective deprotection and on-resin modification.[1]
-
Enhanced Peptide Stability: The inclusion of D-aspartic acid can increase the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates.
-
Conformational Constraint: The selective deprotection of the allyl group allows for the on-resin formation of cyclic peptides through lactamization, which can lock the peptide into a bioactive conformation and improve receptor selectivity.
-
Mild Deprotection Conditions: The removal of the allyl group is achieved under neutral and mild conditions, preserving the integrity of sensitive amino acid residues in the peptide sequence.
Potential Side Reactions and Mitigation Strategies
A primary concern when incorporating aspartic acid residues in Fmoc-SPPS is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.
Strategies to Minimize Aspartimide Formation:
-
Steric Hindrance: The use of bulkier side-chain protecting groups on the aspartic acid can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing aspartimide formation. While the allyl group is not exceptionally bulky, its deprotection under non-basic conditions is the primary strategy to avoid this side reaction when modification is intended.
-
Modified Deprotection Conditions: For the general Fmoc deprotection steps throughout the synthesis, using a weaker base than piperidine or adding an acidic additive like HOBt to the piperidine solution can reduce the propensity for aspartimide formation.
-
Optimized Coupling: Employing efficient coupling reagents and ensuring complete acylation can minimize the exposure of the deprotected N-terminus to basic conditions, which can contribute to side reactions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-D-Asp(OAll)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OAll)-OH (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group (Conventional Method)
This protocol details the removal of the allyl protecting group from the D-aspartic acid side chain using a palladium catalyst.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Phenylsilane (PhSiH₃) as an allyl scavenger
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.
-
Scavenger Addition: Add a solution of phenylsilane (20-40 equivalents relative to the resin loading) in DCM to the resin and agitate for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) dissolved in DCM to the reaction vessel.
-
Deprotection Reaction: Agitate the mixture under an inert atmosphere at room temperature for 1-2 hours.
-
Monitoring the Reaction: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the complete removal of the allyl group (mass decrease of 40.03 Da).
-
Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM (5-7 times), 0.5% DIPEA in DMF (3 times), 0.5% sodium diethyldithiocarbamate in DMF (3 times to remove residual palladium), and finally with DMF (5 times) and DCM (5 times).
Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group (Microwave-Assisted Method)
This protocol provides a faster alternative for allyl deprotection using a microwave peptide synthesizer.[2]
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.
-
Reagent Addition: In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.5 equivalents) and phenylsilane (20-40 equivalents) in DMF. Add this solution to the resin.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate for 5-10 minutes at a controlled temperature (e.g., 38-40°C).[2]
-
Repeat (Optional): For difficult sequences, the microwave deprotection step can be repeated with a fresh solution of catalyst and scavenger.
-
Washing: After the reaction, wash the resin thoroughly as described in Protocol 2, step 6.
-
Verification: Confirm the completion of the deprotection by LC-MS analysis of a cleaved sample.
Data Presentation
The following tables summarize expected outcomes based on the protocols described. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Comparison of Coupling Efficiency for Aspartic Acid Derivatives
| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Expected Coupling Efficiency | Notes |
| Fmoc-D-Asp(OAll)-OH | HBTU/DIPEA | 1-2 | >99% | Standard conditions, generally high efficiency. |
| Fmoc-L-Asp(OtBu)-OH | HBTU/DIPEA | 1-2 | >99% | Standard building block, high efficiency. |
| Fmoc-L-Asp(OMpe)-OH | HATU/DIPEA | 2-4 | >98% | Bulky group may require longer coupling times. |
Table 2: Comparison of Allyl Deprotection Methods
| Method | Catalyst | Scavenger | Time | Temperature | Expected Yield | Purity of Crude Peptide |
| Conventional | Pd(PPh₃)₄ | Phenylsilane | 1-2 h | Room Temp. | >95% | High, minimal side products. |
| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane | 10-20 min | 38-40°C | >98% | Excellent, reduced reaction time minimizes degradation.[2] |
Mandatory Visualizations
Caption: Orthogonal protection strategy using this compound for peptide synthesis.
Caption: Experimental workflow for the on-resin deprotection of the allyl group.
References
Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-D-Asp-OAll
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Asp-OAll for the site-specific modification of peptides. This versatile building block offers a strategic advantage in peptide synthesis, primarily through the orthogonal nature of its allyl (All) side-chain protecting group. This allows for selective deprotection and subsequent modification at the aspartic acid residue, enabling the synthesis of complex peptides, cyclic peptides, and peptide conjugates with enhanced stability and novel functionalities.[1][2]
The incorporation of a D-amino acid, such as D-aspartic acid, can significantly increase the proteolytic stability of peptides, a crucial attribute for therapeutic candidates.[1] This, combined with the unique modification possibilities offered by the allyl protecting group, makes this compound a valuable tool in drug discovery and development.[1][3]
Key Applications of this compound
The unique chemical architecture of this compound lends itself to several advanced applications in peptide chemistry:
-
Prevention of Aspartimide Formation: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This side reaction can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products. The use of the allyl ester as a side-chain protecting group for aspartic acid can significantly suppress this unwanted cyclization compared to the more commonly used tert-butyl (OtBu) group.
-
On-Resin Peptide Cyclization: The orthogonal nature of the allyl protecting group allows for its selective removal while the peptide remains attached to the solid support. This enables the formation of a lactam bridge between the deprotected aspartic acid side chain and a free N-terminal amine or the side chain of another amino acid (e.g., lysine), leading to the synthesis of cyclic peptides with constrained conformations and potentially enhanced biological activity.
-
Site-Specific Conjugation: Following selective deprotection of the allyl group on-resin, the newly exposed carboxylic acid can be used as a handle for the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), cytotoxic drugs, or other bioactive moieties.
-
Native Chemical Ligation (NCL): Peptides containing a C-terminal D-aspartic acid thioester can be synthesized and used in native chemical ligation reactions. The allyl protecting group on a D-aspartic acid residue within the peptide sequence would be compatible with the NCL chemistry and could be removed subsequently for further modifications. While ligation at aspartic acid residues can be challenging due to potential side reactions, strategies involving side-chain protection are crucial for successful outcomes.[4]
Quantitative Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Protecting Groups
| Aspartic Acid Derivative | Asp-Xxx Sequence | % Aspartimide Formation (per cycle) | % D-Aspartate Formation (total) | Reference |
| Fmoc-Asp(OtBu)-OH | Asp-Asn | 2.5 | 10.2 | [5] |
| Fmoc-Asp(OMpe)-OH | Asp-Asn | 0.4 | 1.8 | [5] |
| Fmoc-Asp(OBno)-OH | Asp-Asn | <0.1 | 0.3 | [5] |
| Fmoc-Asp(OtBu)-OH | Asp-Arg | 1.1 | 4.5 | [5] |
| Fmoc-Asp(OMpe)-OH | Asp-Arg | 0.2 | 0.8 | [5] |
| Fmoc-Asp(OBno)-OH | Asp-Arg | <0.1 | 0.2 | [5] |
| Fmoc-Asp(OtBu)-OH | Asp-Gly | 11.5 | 35.1 | [5] |
| Fmoc-Asp(OMpe)-OH | Asp-Gly | 1.2 | 4.2 | [5] |
| Fmoc-Asp(OBno)-OH | Asp-Gly | 0.1 | 0.5 | [5] |
Note: While direct quantitative data for this compound was not found in the same comparative study, the literature widely supports that allyl protection is an effective strategy to minimize aspartimide formation.
Table 2: On-Resin Cyclization Yields for Peptides Containing Aspartic Acid
| Cyclization Strategy | Peptide Sequence | Coupling Reagent | Yield (%) | Reference |
| Head-to-tail (Asp linker) | H-AEWLSGYIASRDVAD-OH | DIC/Oxyma | 13.3 - 16.6 | [6] |
| Thiol-ene click reaction | Ac-C(Mmt)RGDSfK(allyl)-NH2 | DMPA (photoinitiator) | 24 | [7] |
| Lactam Bridge (Asp-Lys) | Not specified | PyBOP/HOBt/DIPEA | Not specified | [8] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the standard procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Washing solvents (DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the Fmoc deprotection solution to the resin. Agitate for 5-20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol outlines the selective removal of the allyl protecting group from the D-aspartic acid side chain using a palladium catalyst.
Materials:
-
Peptide-resin containing Fmoc-D-Asp(OAll)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ - tetrakis(triphenylphosphine)palladium(0))
-
Allyl scavenger (e.g., phenylsilane, morpholine, or Meldrum's acid)
-
Anhydrous, deoxygenated solvent (e.g., DCM or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 0.1-0.25 equivalents per allyl group) and the allyl scavenger (e.g., 20-40 equivalents of phenylsilane) in the anhydrous solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature, protected from light, for 30-60 minutes. The reaction can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Repeat Deprotection (Optional): For complete removal, the deprotection step can be repeated with a fresh solution of the catalyst and scavenger.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.
Protocol 3: On-Resin Lactam Cyclization
This protocol describes the formation of a head-to-tail lactam bridge after allyl deprotection.
Materials:
-
Peptide-resin with a deprotected N-terminal amine and a deprotected D-aspartic acid side chain
-
Coupling reagent (e.g., PyBOP, HBTU, or HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Resin Preparation: After allyl deprotection and washing (Protocol 2), and subsequent N-terminal Fmoc deprotection, swell the resin in DMF.
-
Cyclization: Add a solution of the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin.
-
Reaction: Agitate the resin at room temperature for 2-24 hours. The progress of the cyclization can be monitored by HPLC-MS of a small cleaved sample.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for On-Resin Peptide Cyclization
Caption: Workflow for on-resin synthesis of a cyclic peptide using this compound.
Logical Flow of Orthogonal Deprotection
Caption: Orthogonal deprotection strategy for peptides containing this compound.
Signaling Pathway of D-Aspartate in Testicular Cells
Caption: Simplified signaling pathway of D-Aspartate in Leydig and Sertoli cells.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 6. biotage.com [biotage.com]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-D-Asp-OAll from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective on-resin deprotection of the allyl (All) ester from Fmoc-D-Asp(OAll)-containing peptides and their subsequent cleavage from common solid-phase synthesis resins. The protocols and data presented herein are intended to enable researchers to optimize cleavage strategies to maximize peptide yield and purity while minimizing common side reactions.
Introduction to Orthogonal Deprotection of Asp(OAll)
In modern Fmoc-based solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential for the synthesis of complex peptides, including cyclic, branched, or modified peptides. The allyl ester is a valuable protecting group for the side chain of aspartic acid (Asp) as it is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid).[1] The removal of the allyl group is typically achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer, ensuring the integrity of other acid-labile side-chain protecting groups and the resin linkage.[2]
The selective deprotection of the Asp(OAll) side chain on-resin allows for subsequent modifications, such as lactam bridge formation for peptide cyclization, before the final cleavage of the peptide from the solid support.
Key Considerations and Potential Side Reactions
Palladium(0)-Catalyzed Allyl Deprotection
The cleavage of the allyl ester is a palladium(0)-catalyzed process that involves the formation of a π-allyl-palladium complex.[3] A scavenger is required to irreversibly trap the allyl cation, thereby driving the reaction to completion. The choice of catalyst and scavenger can significantly impact the efficiency and cleanliness of the deprotection.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly used catalyst for this transformation.[2] It is important to use a bright yellow, high-quality catalyst, as its degradation can lead to incomplete reactions.
-
Scavengers: Various nucleophilic scavengers can be employed. Phenylsilane (PhSiH₃) is a popular choice due to its efficiency and the formation of volatile byproducts.[4] Other effective scavengers include morpholine, dimedone, and borane complexes.[5][6]
Aspartimide Formation: A Critical Side Reaction
A major challenge in the synthesis of Asp-containing peptides is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is particularly prevalent under basic conditions, such as the piperidine treatment for Fmoc deprotection, but can also be catalyzed by acids.[7] The presence of an allyl ester on the Asp side chain can increase the susceptibility to aspartimide formation.[7]
Aspartimide formation is problematic because it represents a mass-neutral impurity that can be difficult to separate from the desired peptide.[8] Furthermore, the aspartimide ring can be opened by nucleophiles (such as water or piperidine) to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, further complicating purification.[5]
Strategies to Minimize Aspartimide Formation:
-
Choice of Scavenger: Using a non-basic or weakly basic scavenger for allyl deprotection is crucial.
-
Reaction Conditions: Performing the deprotection at room temperature and for the minimum time required can help reduce the risk.
-
Subsequent Fmoc Deprotection: If an N-terminal Fmoc group needs to be removed after allyl deprotection, using a milder base than piperidine, or adding an acidic additive like HOBt to the piperidine solution, can suppress aspartimide formation.[5]
Final Cleavage from the Resin
After on-resin manipulations, the peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical to prevent side reactions caused by the cationic species generated from the cleavage of other side-chain protecting groups.
-
Cleavage Cocktails: A standard cleavage cocktail consists of TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The choice of scavengers depends on the peptide sequence. For instance, TIS is effective at scavenging carbocations, while EDT is used for peptides containing cysteine.
-
Resin Type: The type of resin used for the synthesis (e.g., Wang, Rink Amide) will determine the specific conditions required for efficient cleavage and whether the final peptide has a C-terminal carboxylic acid or amide.[9][10]
Quantitative Data Summary
| Parameter | Method/Condition | Typical Outcome | Potential Side Products | Citation |
| On-Resin Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM/DMF | >95% deprotection | Residual allyl-protected peptide, aspartimide | [2][11] |
| Pd(PPh₃)₄, Morpholine in DCM/DMF | High efficiency, can minimize aspartimide | Residual allyl-protected peptide | [5] | |
| Microwave-assisted Pd(PPh₃)₄, Phenylsilane | >98% deprotection in shorter time | Residual allyl-protected peptide | [12] | |
| Final Cleavage Yield | TFA/TIS/H₂O from Wang Resin | 70-90% crude yield | Truncated sequences, products of scavenger addition | [9] |
| TFA/TIS/H₂O from Rink Amide Resin | 60-85% crude yield | Truncated sequences, linker-related adducts | [10] | |
| Aspartimide Formation | Piperidine treatment of Asp(OAll) peptides | Can be significant (>10%) | α- and β-aspartyl peptides, D-isomers | [5][7] |
| Morpholine for Fmoc deprotection | Significantly reduced aspartimide | - | [5] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Fmoc-D-Asp(OAll) Side Chain
This protocol describes the palladium-catalyzed removal of the allyl ester from the aspartic acid side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing the Fmoc-D-Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Washing: Drain the DCM and wash the resin three times with DCM.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection cocktail. For every 1 mmol of peptide on the resin, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in DCM. To this solution, add phenylsilane (20-24 equivalents).[13][14]
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Gently agitate the resin suspension under an inert atmosphere at room temperature.
-
Reaction Time: Allow the reaction to proceed for 30-40 minutes. The reaction is often repeated once to ensure complete deprotection.[13]
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:
-
DCM (5 times)
-
DMF (3 times)
-
DCM (5 times)
-
-
Analysis (Optional): A small aliquot of the resin can be cleaved using a standard TFA cocktail and analyzed by LC-MS to confirm the complete removal of the allyl group.[15]
Protocol 2: Final Cleavage of the Peptide from the Resin
This protocol outlines the final cleavage of the peptide from either Wang or Rink Amide resin after the on-resin deprotection of the Asp(OAll) side chain.
Materials:
-
Deprotected peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Cleavage vessel
-
Sintered glass funnel
Procedure:
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[9]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A common general-purpose cocktail is Reagent K , which is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is often sufficient.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a cleavage vessel.
-
Add the cleavage cocktail (approximately 10 mL/g of resin).
-
Gently swirl the mixture at room temperature for 1-2 hours.[9]
-
-
Peptide Isolation:
-
Filter the resin through a fine sintered glass funnel and collect the filtrate.
-
Wash the resin 2-3 times with small portions of fresh TFA.
-
Combine all the filtrates.
-
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
If precipitation is slow, the mixture can be stored at 4°C overnight.[9]
-
-
Peptide Collection and Drying:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
-
-
Purification: The crude peptide should be purified by reverse-phase HPLC. The identity and purity of the final product should be confirmed by LC-MS.[16]
Visualizations
Chemical Reaction and Experimental Workflows
Caption: Palladium-catalyzed deprotection of the Asp(OAll) side chain.
Caption: General experimental workflow for on-resin deprotection and final cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation with Fmoc-D-Asp-OAll
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-D-Asp-OAll to minimize aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
A1: Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2] Under the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide.[1] This intermediate is problematic because it can lead to several undesired products:
-
α- and β-peptide impurities: The aspartimide ring can be opened by a nucleophile (like piperidine or water) at either of two carbonyl positions, resulting in the formation of both the desired α-peptide linkage and a difficult-to-separate β-peptide impurity.[1]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a loss of stereochemical purity in the final peptide.[1]
-
Chain termination: In some cases, the aspartimide can lead to the termination of the peptide chain.
This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][3]
Q2: How does this compound help in preventing aspartimide formation?
A2: this compound utilizes an allyl (All) ester to protect the β-carboxyl group of D-aspartic acid. The allyl protecting group is considered "orthogonal" in the context of standard Fmoc-SPPS. This means it is stable to the basic conditions used for Fmoc group removal (piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[4]
The primary strategy for preventing aspartimide formation with this compound is not through steric hindrance during the synthesis, but by allowing for a different synthetic approach. The allyl group can be selectively removed on-resin using a palladium(0) catalyst under neutral conditions.[4][5] This allows for modification of the aspartic acid side chain, such as in the synthesis of glycopeptides or cyclic peptides, without exposing the deprotected side chain to the basic conditions of subsequent Fmoc removals. For linear peptide synthesis where the allyl group is removed during final cleavage, its stability to piperidine prevents the cyclization reaction from occurring during the iterative deprotection steps.
Q3: When should I consider using this compound instead of the standard Fmoc-D-Asp(OtBu)-OH?
A3: You should consider using this compound in the following scenarios:
-
Synthesis of peptides with sequences highly prone to aspartimide formation: This is especially critical for peptides containing Asp-Gly or Asp-Asn motifs.[1][3]
-
Synthesis of long peptides: The cumulative exposure to piperidine during the synthesis of long peptides increases the risk of aspartimide formation.
-
On-resin cyclization or side-chain modification: The orthogonal nature of the allyl protecting group is ideal for synthetic strategies that require selective deprotection of the Asp side chain while the peptide remains on the solid support.[4][6]
Q4: Are there other strategies to prevent aspartimide formation?
A4: Yes, several other strategies can be employed to minimize aspartimide formation:
-
Bulky side-chain protecting groups: Using sterically hindered protecting groups like O-tert-butyl (OtBu) is the standard approach, though it is not always sufficient.[1] More effective bulky groups include 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[7]
-
Backbone protection: Introducing a protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation by blocking the nucleophilic attack.[1]
-
Modified deprotection conditions: Using weaker bases for Fmoc removal (e.g., piperazine instead of piperidine) or adding acidic additives (e.g., formic acid or HOBt) to the piperidine solution can reduce the rate of aspartimide formation.[8]
-
Microwave-assisted synthesis: Shorter reaction times at elevated temperatures can sometimes reduce the extent of side reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in DMF | This compound has inherently low solubility in common SPPS solvents.[10] | - Use a solvent mixture with better solvating properties, such as DMF/NMP (1:1) or add a small amount of DMSO.[11]- Gently warm the solvent to aid dissolution, but avoid excessive heat.[10]- Sonication can be used cautiously to aid dissolution.[10]- Ensure the this compound is fully dissolved before adding it to the resin. |
| Incomplete coupling of this compound | - Poor solubility leading to precipitation of the amino acid.- Steric hindrance from the allyl group or the peptide sequence. | - Use a more potent coupling reagent such as HATU or HCTU.[11]- Increase the coupling time or perform a double coupling.- Ensure complete dissolution of the amino acid derivative as described above. |
| Aspartimide formation still observed | - Incomplete removal of piperidine after Fmoc deprotection.- Prolonged exposure to basic conditions. | - Ensure thorough washing of the resin with DMF after each piperidine treatment.- Minimize the duration of the Fmoc deprotection steps.- Consider using a weaker base like piperazine for deprotection. |
| Incomplete removal of the allyl protecting group | - Inactive palladium catalyst.- Insufficient scavenger.- Inefficient reaction conditions. | - Use a fresh, high-quality palladium(0) catalyst.[5]- Ensure an adequate excess of the allyl scavenger (e.g., phenylsilane).[5]- Optimize the reaction time and temperature. Monitor the reaction by taking small resin samples for cleavage and HPLC-MS analysis. |
| Final peptide contains palladium residues | Inadequate washing after allyl deprotection. | - After the palladium-catalyzed deprotection, wash the resin thoroughly with a chelating agent solution (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium.[5] |
Quantitative Data
Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Protecting Groups
| Aspartic Acid Derivative | Model Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Desired Peptide Yield (%) | Reference(s) |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | High | Low | [7] |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | 20% Piperidine/DMF | Sequence Dependent | Sequence Dependent | [7] |
| Fmoc-Asp(OEpe)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | Low | High | [7] |
| Fmoc-Asp(OPhp)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | Very Low | High | [7] |
| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | Negligible | Very High | [2][7] |
Note: The extent of aspartimide formation is highly sequence-dependent. The values presented are for a model peptide known to be prone to this side reaction.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
Objective: To incorporate this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Gentle warming or sonication may be required to achieve complete dissolution.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated this compound solution to the resin.
-
Mixing: Agitate the resin slurry using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Drying: Dry the resin under a stream of nitrogen.
Protocol 2: On-Resin Deprotection of the Allyl Group
Objective: To selectively remove the allyl ester from the Asp(OAll) side chain.
Materials:
-
Peptide-resin containing Asp(OAll)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane - PhSiH₃)
-
Anhydrous Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent system under an inert atmosphere.
-
Catalyst/Scavenger Solution Preparation: In a separate flask, dissolve the palladium(0) catalyst (e.g., 0.2-0.5 equivalents) and the allyl scavenger (e.g., 10-20 equivalents) in the reaction solvent.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension.
-
Mixing: Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a color change of the solution (typically from yellow to colorless).
-
Washing: Once the reaction is complete, wash the resin extensively with the reaction solvent.
-
Palladium Removal: Wash the resin with a solution of a chelating agent (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove any residual palladium.
-
Final Washes: Wash the resin with DMF and DCM and dry under vacuum.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. mesalabs.com [mesalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. interanalyt.ru [interanalyt.ru]
- 10. openaccesspub.org [openaccesspub.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Asp-OAll in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-D-Asp-OAll.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of this compound in SPPS?
A1: The most significant side reaction is the formation of an aspartimide intermediate.[1][2][3] This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain allyl ester. This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine. Aspartimide formation can lead to several undesirable byproducts, including racemization at the D-Aspartic acid alpha-carbon and the formation of α- and β-peptide linkages upon ring-opening, which are often difficult to separate from the desired peptide.[2][4]
Q2: How does the allyl (OAll) protecting group influence the propensity for aspartimide formation compared to other protecting groups like tert-butyl (OtBu)?
A2: The allyl ester is generally considered more susceptible to base-catalyzed aspartimide formation than the more sterically hindered tert-butyl ester.[5] However, the primary advantage of the OAll group is its orthogonality. It can be removed under neutral conditions using a palladium(0) catalyst, which avoids the repeated exposure to the basic conditions of Fmoc deprotection that drive aspartimide formation.[5][6] This allows for selective on-resin modification of the aspartic acid side chain.[1]
Q3: Are D-Aspartic acid residues more or less prone to aspartimide formation than L-Aspartic acid residues?
A3: While the fundamental mechanism of aspartimide formation is the same for both D- and L-aspartic acid residues, the stereochemistry can influence the rate of this side reaction. Some studies suggest that the peptide backbone conformation, which is influenced by the chirality of the amino acid residues, can affect the proximity of the backbone amide nitrogen to the side-chain ester, thus potentially altering the rate of cyclization. However, extensive quantitative data directly comparing the rates for D- vs. L-Asp(OAll) is limited.
Q4: What are the potential side reactions associated with the palladium-catalyzed deprotection of the allyl ester?
A4: While generally a clean and efficient reaction, the palladium-catalyzed deprotection of the allyl group can have potential side reactions if not performed under optimal conditions. These can include:
-
Incomplete deprotection: This can result from catalyst deactivation, insufficient scavenger, or inadequate reaction time.
-
Allylation of nucleophilic side chains: Scavengers are used to trap the allyl cation generated during the reaction, but if the scavenger is inefficient or consumed, the allyl group can modify nucleophilic residues such as Lys, Cys, or Trp.
-
Reduction of the peptide: Some palladium catalysts and scavengers, under certain conditions, could potentially lead to the reduction of sensitive functional groups, although this is less common with standard protocols.
Troubleshooting Guides
Issue 1: Presence of unexpected peaks in HPLC analysis, potentially corresponding to aspartimide-related byproducts.
-
Observation: Multiple peaks close to the main product peak are observed in the HPLC chromatogram, some with the same mass as the desired peptide (isobaric species) and others with a mass difference of -18 Da (aspartimide) or +85 Da (piperidide adducts).
-
Root Cause Analysis: This strongly suggests the formation of aspartimide and its subsequent hydrolysis to α- and β-peptides, as well as the formation of piperidide adducts.[2] The Asp-Gly and Asp-Asn sequences are particularly prone to this side reaction.[4]
-
Solutions:
-
Optimize Fmoc Deprotection:
-
Reduce piperidine concentration or exposure time.
-
Add a weak acid such as 0.1 M HOBt to the piperidine solution to lower the basicity.
-
Consider using a weaker base like piperazine for Fmoc removal.
-
-
Utilize the Orthogonality of the Allyl Group: Perform the palladium-catalyzed deprotection of the allyl ester before critical steps that involve prolonged base exposure.
-
Employ Sterically Hindered Protecting Groups: For sequences known to be highly susceptible to aspartimide formation, consider using a more sterically hindered protecting group if on-resin side-chain modification is not required.
-
Issue 2: Incomplete removal of the allyl protecting group during palladium catalysis.
-
Observation: Mass spectrometry analysis shows the presence of the desired peptide still containing the allyl group (+40 Da).
-
Root Cause Analysis: This can be due to several factors:
-
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and may have degraded.
-
Insufficient Catalyst or Scavenger: The amounts of catalyst and scavenger may not be sufficient for the scale of the synthesis.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.
-
Reaction Time: The reaction time may be too short for complete deprotection.
-
-
Solutions:
-
Ensure Fresh Reagents: Use a fresh, high-quality palladium catalyst and scavenger. Prepare the deprotection cocktail immediately before use.
-
Optimize Reagent Stoichiometry: Increase the equivalents of the palladium catalyst and scavenger.
-
Ensure Proper Swelling: Swell the resin adequately in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail.
-
Increase Reaction Time: Extend the reaction time or perform a second deprotection step.
-
Microwave Assistance: The use of microwave heating can accelerate the deprotection reaction.[7]
-
Data Presentation
Table 1: Qualitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Relative Propensity for Aspartimide Formation | Key Advantages | Key Disadvantages |
| OAll (Allyl) | Sequence Dependent | Orthogonal deprotection under neutral conditions; allows for selective on-resin modification.[1][5] | Requires palladium catalyst for removal; can be susceptible to base-catalyzed aspartimide formation.[6] |
| OtBu (tert-Butyl) | Lower than OAll | Acid labile; compatible with standard Fmoc-SPPS cleavage. | Not orthogonal to other acid-labile protecting groups; still susceptible to aspartimide formation in sensitive sequences. |
| OMpe (3-methylpent-3-yl) | Low | Increased steric hindrance reduces aspartimide formation. | Higher cost; requires strong acid for cleavage. |
| OBno (5-n-butyl-5-nonyl) | Negligible | Excellent suppression of aspartimide formation. | Highest cost among common ester-based protecting groups.[1] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of this compound
Objective: To selectively remove the allyl protecting group from the side chain of a D-aspartic acid residue on the solid support.
Materials:
-
Peptide-resin containing the this compound residue
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, PhSiH₃)
-
Anhydrous, degassed dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in anhydrous, degassed DCM or DMF for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Prepare the deprotection cocktail immediately before use by dissolving the palladium catalyst (e.g., 0.25 equivalents relative to the resin loading) and the allyl scavenger (e.g., 20-40 equivalents) in the chosen solvent.
-
Drain the solvent from the swollen resin and add the deprotection cocktail.
-
Gently agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Drain the deprotection solution and wash the resin thoroughly with the reaction solvent (3x), followed by DMF (3x), and DCM (3x).
-
A small sample of the resin can be cleaved and analyzed to confirm complete deprotection. If residual allyl-protected peptide is observed, the deprotection step can be repeated.
Protocol 2: HPLC-MS Analysis of Potential Side Products
Objective: To identify and quantify the desired peptide and potential aspartimide-related byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
HPLC Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Analysis: Scan for the expected molecular weights of the desired peptide, the aspartimide intermediate (M-18), piperidide adducts (M+85), and any other potential byproducts.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection
Welcome to the technical support center for palladium-catalyzed allyl deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed allyl deprotection?
A1: The process involves a zerovalent palladium catalyst, such as Pd(PPh₃)₄, which coordinates to the double bond of the allyl group. This is followed by an oxidative addition step to form a π-allylpalladium complex, releasing the deprotected functional group (e.g., an alcohol, amine, or carboxylic acid).[1] A scavenger molecule then reacts with the π-allyl complex to regenerate the Pd(0) catalyst and form an allylated scavenger byproduct.[1]
Q2: Why is the choice of allyl scavenger important?
A2: The scavenger is crucial as it traps the allyl group from the π-allylpalladium intermediate, thereby turning over the catalytic cycle. A poor scavenger can lead to slow or incomplete reactions. The choice depends on the substrate and reaction conditions; common scavengers include amines (like morpholine), β-dicarbonyls (like dimedone or N,N'-dimethylbarbituric acid), and hydride donors (like phenylsilane).[2][3]
Q3: Does the reaction need to be performed under inert conditions?
A3: While many protocols specify the use of an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst, it is not always strictly necessary.[4] Some studies have shown that for robust catalysts like Pd(PPh₃)₄, the reaction can proceed successfully under atmospheric conditions, especially if the catalyst and reagents are fresh and the reaction is relatively fast.[4] However, for sensitive substrates or prolonged reaction times, an inert atmosphere is recommended to ensure catalyst longevity and reproducibility.[4]
Q4: How can I remove palladium residues from my final product?
A4: Removing palladium to acceptable levels (often <10 ppm in active pharmaceutical ingredients, APIs) is critical.[5][6] Methods include:
-
Chromatography: Standard silica gel chromatography can be effective, but may not be sufficient on its own.[7]
-
Scavenging Resins: Treatment with functionalized silica adsorbents (e.g., with thiol groups) can effectively capture palladium.[7][8]
-
Activated Charcoal: Can be used to adsorb the palladium catalyst.[8]
-
Recrystallization: Multiple recrystallizations can significantly reduce palladium levels in the final product.[5]
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. Use freshly opened catalyst or a glovebox for dispensing. Ensure solvents are deoxygenated. |
| Poor Scavenger Choice | The chosen scavenger may be inefficient for your substrate. Screen a panel of scavengers (see Table 1). N,N'-dimethylbarbituric acid or sulfinic acids can be highly effective.[3] |
| Incorrect Solvent | The reaction is highly sensitive to the solvent. Protic polar solvents like methanol or aqueous mixtures (e.g., THF/water) can dramatically accelerate the reaction compared to nonpolar solvents like THF or DCM alone.[9][10][11] |
| Insufficient Catalyst Loading | While the reaction is catalytic, loading may be too low. Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |
| Low Temperature | Most reactions proceed at room temperature, but gentle heating (e.g., to 40-60 °C) may be required for challenging substrates.[11] |
Issue 2: Substrate or Product Degradation
| Potential Cause | Suggested Solution |
| Harsh Scavenger | Some scavengers (e.g., strong amines) can be basic and may cause degradation of sensitive functional groups. Use a milder, neutral scavenger like phenylsilane.[2] |
| Prolonged Reaction Time | Long exposure to the catalyst and reaction conditions can lead to side products. Optimize the reaction to proceed faster (e.g., change solvent, scavenger) to minimize exposure time. |
| Acid-Labile Groups Present | Some scavengers can create acidic or basic byproducts. Using basic conditions with K₂CO₃ in methanol has been shown to be a mild method for deprotecting aryl allyl ethers.[12][13] |
Issue 3: Difficulty Removing Palladium Residues
| Potential Cause | Suggested Solution |
| Strong Coordination | The API may chelate strongly with palladium, making it difficult to remove.[14] |
| Ineffective Scavenging | A single scavenging method may not be sufficient. A combination of methods (e.g., chromatography followed by a scavenging resin) is often more effective.[7] |
| Incorrect Quantification Method | Ensure you are using a sufficiently sensitive and validated method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately determine palladium levels.[5][14] |
Data Presentation
Table 1: Comparison of Common Allyl Scavengers
| Scavenger | Typical Equivalents | Typical Solvent | Key Features |
| Morpholine | 10 - 50 | THF, DCM | Common, but can be slow and require large excess. |
| Dimedone | 2 - 4 | THF | Effective, forms a neutral byproduct. |
| N,N'-Dimethylbarbituric Acid | 2 - 4 | MeOH, Dioxane/H₂O | Highly efficient, often allows for lower catalyst loading.[9] |
| Phenylsilane (PhSiH₃) | 2 - 5 | DCM | Mild, neutral hydride donor; good for sensitive substrates.[2] |
| Sodium Benzenesulfinate | 1.1 - 2 | THF/H₂O | Very rapid deprotection under mild conditions.[3][15] |
| Formic Acid | 2 - 5 | Dioxane | Effective for deprotection of allyl carbamates.[16] |
Table 2: Effect of Solvent on Reaction Time
| Substrate | Catalyst System | Scavenger | Solvent | Time | Yield | Reference |
| Allyl Phenyl Ether | Pd₂(dba)₃ / dppb | Barbituric Acid | Dioxane | 5 h | 99% | [Synlett 2007, 3131-3132][10] |
| Allyl Phenyl Ether | Pd₂(dba)₃ / dppb | Barbituric Acid | MeOH | 10 min | 99% | [Synlett 2007, 3131-3132][10] |
| Allyl Phenyl Ether | Pd(PPh₃)₄ | K₂CO₃ | THF | 12 h | 20% | [J. Org. Chem. 2003, 68, 1146-1149][12] |
| Allyl Phenyl Ether | Pd(PPh₃)₄ | K₂CO₃ | MeOH | 1 h | 97% | [J. Org. Chem. 2003, 68, 1146-1149][12] |
Experimental Protocols
General Protocol for Allyl Ether Deprotection
-
Preparation : To a round-bottom flask, add the allyl-protected substrate (1.0 eq).
-
Reagent Addition : Add the chosen solvent (e.g., methanol or DCM, approx. 0.1 M concentration).
-
Scavenger : Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2-4 eq).
-
Inert Atmosphere (Recommended) : Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring solution.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Palladium Removal (If required) : If residual palladium is a concern, the purified product can be dissolved in a solvent and treated with a scavenging resin according to the manufacturer's protocol, followed by filtration and removal of the solvent.
Visualizations
Caption: General experimental workflow for Pd-catalyzed allyl deprotection.
Caption: Troubleshooting flowchart for an incomplete deprotection reaction.
Caption: Simplified catalytic cycle for allyl deprotection.
References
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives : Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers | Semantic Scholar [semanticscholar.org]
- 10. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. waseda.elsevierpure.com [waseda.elsevierpure.com]
Incomplete coupling of Fmoc-D-Asp-OAll and how to solve it
This technical support resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete coupling of Fmoc-D-Asp-OAll during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound is often attributed to a combination of factors inherent to its structure and the dynamics of solid-phase peptide synthesis. The primary causes include:
-
Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the spatial arrangement of the D-amino acid and the allyl (OAll) side-chain protection, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate on the resin. This aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated this compound. This is particularly prevalent in hydrophobic sequences.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, or the activated species may be unstable, leading to incomplete reactions.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain, thereby reducing coupling efficiency.
Q2: How does the D-configuration of the amino acid affect coupling?
The D-configuration can contribute to steric hindrance, similar to bulky side chains. While the chemical reactivity is identical to the L-enantiomer, the different spatial orientation of the side chain can sometimes lead to less favorable interactions with the growing peptide chain or the solid support, potentially slowing down the coupling reaction.
Q3: What is aspartimide formation, and is it a concern with this compound?
Aspartimide formation is a significant side reaction associated with aspartic acid residues in Fmoc-SPPS. It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This can lead to the formation of α- and β-peptide impurities and racemization. The use of an allyl (OAll) protecting group on the side chain is advantageous as it is relatively stable to the basic conditions (piperidine) used for Fmoc deprotection, thus minimizing aspartimide formation compared to more labile esters like OtBu.[1] However, prolonged exposure to basic conditions should still be avoided.
Q4: How can I monitor the completeness of the this compound coupling reaction?
The most common method for real-time monitoring of coupling completion on the resin is the Kaiser test (or ninhydrin test).[2][3] This colorimetric test detects the presence of free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
For a definitive analysis after synthesis, the crude peptide should be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences (peptides missing the D-Asp residue).
Troubleshooting Guide for Incomplete this compound Coupling
If you detect an incomplete coupling reaction (e.g., via a positive Kaiser test), follow this troubleshooting guide.
Issue: Positive Kaiser Test After a Single Coupling Attempt
This is the most common indicator of an incomplete reaction. The following strategies can be employed to resolve this issue, starting with the most straightforward.
Solution 1: Double Coupling
A second coupling step with fresh reagents is often sufficient to drive the reaction to completion.
-
Rationale: For sterically hindered residues, a single coupling may not achieve a quantitative yield. Repeating the coupling step increases the probability of all N-terminal amines reacting.
-
Procedure: After the first coupling, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of pre-activated this compound.
Solution 2: Use a More Potent Coupling Reagent
Standard carbodiimide reagents like DIC may not be effective enough for hindered couplings. Switching to a more powerful activating reagent is a highly effective strategy.
-
Rationale: Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP) are significantly more reactive and can overcome the steric barriers associated with this compound.
-
Recommendation: HATU is often preferred for difficult couplings due to its high efficiency and low risk of racemization.
Solution 3: Optimize Reaction Conditions
Adjusting the solvent, time, and temperature can significantly improve coupling efficiency.
-
Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). NMP has superior solvating properties and can help disrupt peptide aggregation. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.
-
Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
-
Temperature: Gentle heating (e.g., to 35-40°C) can help overcome the activation energy. However, this should be done with caution to minimize the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4][5][6]
Solution 4: Capping Unreacted Amines
If a double coupling fails or if you want to prevent deletion sequences from forming, you can cap the unreacted N-terminal amines.
-
Rationale: Capping, typically with acetic anhydride, acetylates any free amines, preventing them from reacting in subsequent coupling steps. This results in a truncated peptide that is easier to separate during purification than a deletion sequence.
-
Procedure: After the coupling step, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, widely used for standard couplings. | Often insufficient for hindered residues, may require longer reaction times or double coupling.[7] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Highly effective, rapid reaction kinetics. | More expensive than DIC/HOBt, potential for side reactions (guanidinylation).[8] |
| HATU | Uronium/Aminium Salt | Very High | Extremely effective for sterically hindered couplings, low racemization.[8] | High cost. |
| PyBOP | Phosphonium Salt | High | Efficient for hindered couplings, avoids guanidinylation side reactions. | Byproducts can be more difficult to remove. |
| COMU | Uronium/Aminium Salt | Very High | High coupling efficiency comparable to HATU, safer byproducts.[8] | Higher cost than HBTU/HCTU. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended for the coupling of the sterically hindered this compound.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OAll)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Monitoring (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed with the second coupling.
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-D-Asp(OAll)-OH.
-
Agitate the reaction for another 1-2 hours at room temperature.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection step.
-
Confirmation: Perform a final Kaiser test to confirm the completion of the coupling (yellow/colorless beads).
Protocol 2: Qualitative Kaiser Test
This protocol is used to monitor the presence of free primary amines.[9][10]
Reagents:
-
Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 3: Peptide Cleavage from Resin and Analysis
This is a general protocol for cleaving the final peptide from the resin for analysis.
-
Resin Washing and Drying: After the final deprotection step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by reverse-phase HPLC and Mass Spectrometry.[11]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Diagram illustrating potential steric hindrance during coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Racemization in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during peptide synthesis, with a particular focus on D-amino acids.
Troubleshooting Guide: High Levels of D-Isomers Detected
Issue: You have detected an unexpectedly high percentage of a D-amino acid diastereomer in your synthesized peptide.
Objective: To identify the source of racemization and implement corrective actions to ensure stereochemical integrity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high D-isomer content.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during peptide synthesis?
A1: Racemization during peptide bond formation primarily occurs through two mechanisms[1][2][3][4]:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of D- and L-peptides.[2][3][5]
-
Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[2][3][5] This achiral intermediate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[2]
Caption: Primary mechanisms of racemization in peptide synthesis.
Q2: Which amino acids are most susceptible to racemization?
A2: While any chiral amino acid can racemize, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][4][5][6] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe) .[4][5] The specific side-chain protecting group can also influence an amino acid's susceptibility to racemization.[7][8][9]
Q3: How do coupling reagents and additives affect racemization?
A3: The choice of coupling reagent and the use of additives are critical for controlling racemization.
-
Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization if used alone because they form a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[5][10][11] Onium salt reagents (e.g., HBTU, HATU, PyBOP) are generally more efficient but can also lead to racemization, especially with susceptible amino acids.[7][8][11]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential, especially when using carbodiimides.[1][4][5] They react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation, thereby suppressing racemization.[1][4] HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[1][4]
| Coupling System | Relative Racemization Risk | Notes |
| DIC / HOBt | Moderate | A standard combination, but can still lead to racemization with sensitive residues. |
| HBTU / DIPEA | Moderate to High | Pre-activation can increase racemization risk, especially for Cys.[7][8] |
| HATU / DIPEA | Lower than HBTU | The 7-aza group in HOAt (formed from HATU) helps to reduce racemization.[1][7] |
| DIC / Oxyma | Low | Oxyma is a highly effective racemization suppressant.[4][12] |
| DEPBT | Low | Known for its remarkable resistance to racemization.[13] |
| Carbodiimide alone | Very High | Not recommended due to high risk of racemization.[5][13] |
Q4: What is the role of the base and solvent in racemization?
A4: Both the base and the solvent play crucial roles in the extent of racemization.
-
Base: The presence, strength, and steric hindrance of the base are critical.[1][4] Stronger and less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can accelerate the abstraction of the alpha-proton, increasing the rate of racemization.[1][4] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred to minimize this side reaction.[1][7][8]
-
Solvent: The polarity of the solvent can influence racemization. Less polar solvents can sometimes help reduce the rate of racemization.[5][7] However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support.[3]
Q5: How can I detect and quantify racemization in my peptide?
A5: Several analytical techniques can be used to determine the enantiomeric purity of your peptide. The general workflow involves hydrolyzing the peptide into its constituent amino acids, derivatizing them if necessary, and then separating the D- and L-enantiomers using a chiral method.
Caption: General workflow for the analysis of peptide racemization.
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[14][15] | ~1.0–2.3 µg/mL[14] | High resolution, well-established, good for quantification.[14] | May require derivatization, method development can be complex.[14] |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column.[14] | Capable of detecting down to 0.1% of the unnatural enantiomer.[14] | High sensitivity, provides mass confirmation.[14] | Requires hydrolysis and derivatization to make amino acids volatile.[14] |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector.[15] | As low as 0.05% of the major enantiomer.[15][16] | Excellent resolution, low sample consumption, can analyze intact peptides.[15][16][17] | Can be sensitive to buffer pH variations.[17] |
| NMR Spectroscopy | Distinguishing diastereomers formed with a chiral solvating or derivatizing agent.[14][15] | Generally lower sensitivity than chromatographic methods.[15] | No chromatographic separation or hydrolysis needed for diastereomer analysis.[14] | Requires higher sample concentrations.[15] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol provides a general method for determining the extent of racemization after peptide synthesis.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the synthesized peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl. For sensitive residues or to correct for hydrolysis-induced racemization, 6N DCl in D₂O can be used.[14][18]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the amino acid hydrolysate in 200 µL of 0.1 M HCl.
-
-
Derivatization (using Marfey's Reagent, L-FDAA):
-
To the re-dissolved hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[4]
-
Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline (pH ~8-9).[4]
-
Incubate the mixture at 40°C for 1 hour.[4]
-
Quench the reaction by adding 20 µL of 1N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for separating the diastereomeric derivatives (e.g., 10-60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.[15]
-
Temperature: 25°C.[15]
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-L and L-D diastereomers by comparing retention times with standards.
-
Calculate the percentage of the D-isomer using the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Fmoc-D-Asp-OAll Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Fmoc-D-Asp-OAll in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in peptide synthesis?
This compound is a valuable building block for synthesizing peptides with non-natural configurations. The D-isomer can enhance peptide stability against enzymatic degradation and modulate biological activity.[1][2] The allyl (All) ester protecting the side-chain carboxyl group is orthogonal to the base-labile Fmoc group and the acid-labile protecting groups typically used on other residues and for resin cleavage.[2] This allows for selective deprotection of the side chain under mild conditions, enabling on-resin modifications such as cyclization or branching.
Q2: What is the most significant side reaction to be aware of when using this compound, and how can it be minimized?
The primary side reaction is the formation of aspartimide, a cyclic imide that can lead to a mixture of α- and β-peptide linkages and racemization.[3][4][5][6] This is a common issue with aspartic acid residues in Fmoc-based SPPS and is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine). To minimize aspartimide formation:
-
Use a suitable coupling additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress this side reaction.[3][4]
-
Optimize Fmoc deprotection: Using a weaker base like piperazine or adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[3]
-
Choose appropriate side-chain protecting groups: While you are using the allyl group, being aware of the influence of the adjacent amino acid's protecting group can also be beneficial.
Q3: I am having trouble dissolving this compound in my coupling solvent. What should I do?
This compound can exhibit poor solubility in common SPPS solvents like DMF, DCM, and NMP. If you observe a cloudy solution, consider the following:
-
Increase the solvent volume: Ensure you are not exceeding the solubility limit.
-
Gentle warming: A warm water bath may aid in dissolution.
-
Sonication: Brief sonication can help break up aggregates and improve solubility.
-
Solvent choice: While DMF is standard, for some difficult couplings, a mixture of solvents might be necessary. However, ensure compatibility with your overall synthesis strategy.
Q4: Which coupling reagents are recommended for this compound?
For efficient coupling of this compound, especially in sequences prone to steric hindrance, aminium/uronium or phosphonium salt-based reagents are generally recommended over carbodiimides alone.[7][8] Commonly used and effective coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
These are typically used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.
| Possible Cause | Solution |
| Steric Hindrance | The sequence around the D-Asp residue may be sterically demanding. |
| - Double couple: Repeat the coupling step with fresh reagents. | |
| - Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). | |
| - Use a more potent coupling reagent: Switch to a more reactive agent like HATU.[8] | |
| Poor Reagent Quality | Coupling reagents and additives can degrade over time, especially if exposed to moisture. |
| - Use fresh, high-quality reagents. | |
| - Store reagents under anhydrous conditions. | |
| Suboptimal Activation | Insufficient pre-activation time or incorrect stoichiometry. |
| - Ensure proper pre-activation of the amino acid with the coupling reagent and base before adding to the resin. | |
| - Use an appropriate excess of the amino acid and coupling reagents (typically 3-5 equivalents). | |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, blocking reactive sites. |
| - Swell the resin adequately before starting the synthesis. | |
| - Consider using a solvent mixture known to disrupt aggregation (e.g., adding a small amount of DMSO to DMF). |
Issue 2: Low Yield or Purity of the Final Peptide
Even with a negative Kaiser test, the final product may be of low yield or purity.
| Possible Cause | Solution |
| Aspartimide Formation | As discussed in the FAQs, this is a major side reaction for Asp residues.[3][4][5][6] |
| - Incorporate coupling additives: Use HOBt or Oxyma Pure in your coupling step. | |
| - Modify deprotection conditions: Add HOBt to your piperidine solution or use a milder base.[3] | |
| Racemization | The stereochemical integrity of the D-Asp residue may be compromised during activation. |
| - Use coupling additives: Oxyma Pure is reported to be superior to HOBt in suppressing racemization.[7][9][10] | |
| - Minimize pre-activation time: The longer the activated amino acid sits in solution before coupling, the higher the risk of racemization. | |
| - Avoid strong bases where possible: Use a weaker base like NMM or collidine if compatible with your coupling reagent. | |
| Incomplete Deprotection of the Allyl Group | If the allyl group is not fully removed during the selective deprotection step, this will result in an impure final product. |
| - Ensure the palladium catalyst used for deallylation is active. | |
| - Use an adequate excess of the palladium catalyst and scavenger. | |
| - Allow sufficient reaction time for complete deprotection. |
Data Presentation
The selection of a coupling additive is crucial for minimizing side reactions and maximizing coupling efficiency. While specific comparative data for this compound is not extensively published, the following table provides a general comparison of common coupling additives based on their performance with other amino acids, particularly those prone to racemization.
Table 1: General Performance of Common Coupling Additives in Fmoc-SPPS
| Additive | Key Advantages | Considerations |
| HOBt (1-Hydroxybenzotriazole) | - Effective at suppressing racemization.[7] - Can reduce aspartimide formation.[3] | - Can have explosive properties in its anhydrous form.[3][9] |
| Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) | - Superior racemization suppression compared to HOBt.[7][9][10] - Non-explosive and safer to handle.[7][9] - Can lead to higher coupling efficiencies and yields.[9] | - May be more expensive than HOBt. |
| HOAt (1-Hydroxy-7-azabenzotriazole) | - Highly effective at accelerating coupling reactions and suppressing racemization.[7] | - Possesses explosive properties, limiting its availability and use.[7] |
Disclaimer: The data presented is based on general observations in Fmoc-SPPS and may not be directly representative of performance in all this compound coupling reactions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU/DIPEA
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
2. Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin again with DMF (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the amino acid solution and agitate for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow/colorless beads).
-
If the Kaiser test is positive, consider the troubleshooting steps outlined above (e.g., double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: General reaction pathway for this compound coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biotage.com [biotage.com]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Fmoc-D-Asp-OAll Sequences
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with peptide sequences containing Fmoc-D-Asp-OAll. The following questions and answers address common issues, from side reactions to purification challenges, and provide detailed protocols and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peptide synthesis is showing a major impurity with a mass loss of 18 Da. What is the likely cause and how can I prevent it?
A1: An 18 Da mass loss is a classic indicator of aspartimide formation, a common side reaction in peptides containing aspartic acid.[1] This intramolecular cyclization is particularly prevalent with the allyl (OAll) protecting group and in sequences where D-Asp is followed by a sterically unhindered amino acid like Glycine.[1][2] The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.
Troubleshooting & Prevention Strategies:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Replace 20% piperidine in DMF with 20% piperazine or morpholine.[3] These weaker bases can reduce the rate of aspartimide formation.
-
Add an Acidic Additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can help suppress the side reaction.[3]
-
Reduce Deprotection Time: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times, if compatible with complete Fmoc removal.
-
-
Employ Sterically Hindered Protecting Groups: While you are using this compound, for future syntheses consider using bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno), which have been shown to significantly reduce aspartimide formation.[3]
-
Backbone Protection: For particularly problematic sequences, using a backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, can completely prevent aspartimide formation.[3][4]
Q2: I'm observing incomplete coupling following the introduction of this compound. How can I improve the coupling efficiency?
A2: Incomplete coupling can be due to several factors, including steric hindrance from the protected D-Asp residue, aggregation of the growing peptide chain, or poor solubility of the amino acid derivative.[5][6]
Troubleshooting & Optimization Strategies:
-
Perform a Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction, repeating the coupling step with a fresh solution of activated this compound is a straightforward and often effective solution.[5]
-
Use a More Potent Coupling Reagent: For sterically hindered couplings, standard reagents may be insufficient. Switch to a more powerful uronium/aminium salt-based reagent like HATU, HCTU, or COMU.[7]
-
Increase Reaction Time and/or Temperature: Extending the coupling time to 4 hours or overnight, or increasing the reaction temperature to 50-60°C, can help overcome the activation energy barrier for sterically hindered residues.[7]
-
Address Solubility Issues: this compound has been reported to have poor solubility in common SPPS solvents.[8] Ensure the amino acid is fully dissolved before adding it to the resin. Sonication or gentle warming of the amino acid solution may aid dissolution.[8]
Q3: I am having trouble removing the allyl (OAll) protecting group. What are the optimal conditions and potential pitfalls?
A3: The allyl group is an orthogonal protecting group removed under mild conditions using a palladium(0) catalyst, making it compatible with Fmoc and tBu-based strategies.[9][10]
Optimized Deprotection Protocol & Troubleshooting:
-
Standard Protocol: A common and effective method involves treating the resin-bound peptide with a solution of Pd(PPh₃)₄ and a scavenger, such as phenylsilane, in an inert solvent like dichloromethane (DCM).[9]
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" by certain functional groups, particularly sulfur-containing residues like cysteine and methionine, leading to incomplete deprotection.[11][12] Ensure your peptide sequence is free of unprotected sulfur-containing amino acids or consider using a larger excess of the catalyst.
-
Incomplete Removal: If deprotection is incomplete, repeat the treatment with a fresh solution of the catalyst and scavenger. Ensure the resin is adequately swollen and the reagents have good access to the peptide.
Q4: My final peptide product is difficult to purify, showing several closely eluting peaks in the HPLC chromatogram. What could be the issue?
A4: The primary challenge in purifying peptides containing D-Asp is the presence of aspartimide-related impurities. The aspartimide intermediate can be hydrolyzed back to the aspartic acid, but this can result in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as their racemized forms.[13] These isomers are often very difficult to separate by standard reversed-phase HPLC due to their similar physicochemical properties.[13]
Purification & Prevention Strategies:
-
Optimize HPLC Gradient: To improve the separation of closely eluting isomers, use a shallower gradient (e.g., decrease the rate of organic solvent increase) around the elution time of your target peptide.[13]
-
Prevent Impurity Formation: The most effective strategy for simplifying purification is to minimize aspartimide formation during the synthesis (see Q1).
-
Post-Cleavage Handling: Avoid exposing the cleaved peptide to basic conditions (pH > 8), as this can promote further aspartimide-related side reactions in solution.[13]
Data Presentation
Table 1: Comparison of Strategies to Reduce Aspartimide Formation
| Strategy | Reagent/Condition | Typical Reduction in Aspartimide Formation | Reference |
| Modified Deprotection | 20% Piperazine in DMF | Significant Reduction | [3] |
| 20% Piperidine, 0.1 M HOBt in DMF | Significant Reduction | [3] | |
| Bulky Side-Chain Protecting Groups | Fmoc-D-Asp(OMpe)-OH | High Reduction | [3] |
| Fmoc-D-Asp(OBno)-OH | Very High Reduction (to almost undetectable levels) | ||
| Backbone Protection | Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | Complete Suppression | [3][4] |
Note: The actual reduction will be sequence-dependent. Data is compiled from studies on model peptides known to be prone to aspartimide formation.
Experimental Protocols
Protocol 1: On-Resin Allyl Group Deprotection
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 eq., e.g., 23 mg) in 2 mL of DCM. In a separate vial, add phenylsilane (20 eq., e.g., 240 µL) to 2 mL of DCM.
-
Deprotection Reaction: Drain the DCM from the swollen resin. Add the phenylsilane solution to the resin and agitate for 2 minutes. Add the Pd(PPh₃)₄ solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), and DMF (3x) to remove the catalyst and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Reagent Preparation:
-
Solution A: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads.
-
-
Interpretation:
-
Positive (Blue/Purple Beads): Incomplete coupling (free primary amines are present).
-
Negative (Yellow/Colorless Beads): Complete coupling.
-
Visualizations
Caption: SPPS cycle and the competing aspartimide formation pathway.
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General workflow for synthesis involving this compound.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Asp-OAll Stability in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fmoc deprotection conditions on the stability of Fmoc-D-Asp-OAll.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue concerning this compound during Fmoc deprotection?
A1: The main stability concern for this compound during the basic conditions of Fmoc deprotection is the formation of an aspartimide intermediate.[1] This intramolecular cyclization is catalyzed by the base (commonly piperidine) used to remove the Fmoc group. The resulting five-membered ring is a problematic side-product.[2]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to several undesirable outcomes that compromise the quality of the final peptide:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to form a mixture of α- and β-aspartyl peptides.[3]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can lead to the incorporation of the undesired L-aspartic acid diastereomer in the peptide sequence.[2]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl peptide and the epimerized α-aspartyl peptide, often have similar masses and chromatographic retention times to the target peptide, making purification difficult or even impossible.[2][4]
Q3: Is the allyl (All) protecting group stable during Fmoc deprotection?
A3: The allyl ester is considered an orthogonal protecting group, meaning it is generally stable to the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of final peptide cleavage with trifluoroacetic acid (TFA).[5][6] However, this stability does not prevent the base-catalyzed intramolecular reaction that leads to aspartimide formation.
Q4: How does this compound compare to other Fmoc-Asp(OR)-OH derivatives in terms of stability?
Troubleshooting Guide
Issue: Significant formation of aspartimide-related impurities is observed when using this compound.
This is a common issue, particularly in sequences where the D-aspartic acid is followed by a sterically unhindered amino acid like glycine (Asp-Gly).[3]
Root Cause Analysis:
The primary cause is the base-catalyzed formation of the aspartimide intermediate during the repetitive Fmoc deprotection steps with piperidine.[1] The rate of this side reaction is influenced by several factors including the base concentration, temperature, deprotection time, and the specific peptide sequence.[3]
Solutions:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Replacing piperidine with a weaker base like morpholine can significantly reduce the rate of aspartimide formation. However, the efficiency of Fmoc removal may be reduced, requiring longer deprotection times.[1]
-
Add an Acidic Additive: Incorporating an acidic additive into the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation. Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or a small percentage of formic acid.[1]
-
Lower the Temperature: Performing the Fmoc deprotection at a reduced temperature can decrease the rate of the aspartimide side reaction.
-
-
Employ Alternative Aspartic Acid Derivatives:
-
Utilize Sterically Hindered Protecting Groups: For sequences highly prone to aspartimide formation, consider replacing this compound with a derivative bearing a bulkier side-chain protecting group. Options include Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OEpe)-OH, with Fmoc-D-Asp(OBno)-OH offering the highest level of suppression.[4]
-
-
Implement Backbone Protection:
-
For particularly problematic sequences like Asp-Gly, using a dipeptide with a modified backbone amide, such as Fmoc-Asp(OR)-(Dmb)Gly-OH, can prevent the intramolecular cyclization by temporarily masking the nucleophilic amide nitrogen. The 2,4-dimethoxybenzyl (Dmb) group is removed during the final TFA cleavage.[1]
-
Quantitative Data on Aspartimide Formation
While specific quantitative data for this compound is limited and highly sequence-dependent, the following table provides a comparative overview of aspartimide formation for other commonly used Asp protecting groups in a model peptide containing an Asp-Arg sequence. This illustrates the impact of steric hindrance on stability during piperidine treatment.
| Aspartate Protecting Group | Structure | % Aspartimide Formation (per 10 min piperidine treatment) |
| tert-Butyl (OtBu) | -Asp(OᵗBu)- | ~1.24% |
| 3-methylpent-3-yl (OMpe) | -Asp(OMpe)- | ~0.4% |
| 3-ethyl-3-pentyl (OEpe) | -Asp(OEpe)- | ~0.13% |
Data adapted from BenchChem, 2025.[8]
Experimental Protocols
Protocol 1: Evaluating the Stability of this compound in a Model Peptide
This protocol allows for the assessment of this compound stability under specific Fmoc deprotection conditions for a user-defined peptide sequence.
1. Peptide Synthesis:
- Synthesize a short model peptide (e.g., Ac-Val-Lys-D-Asp(OAll)-Gly-Tyr-Ile-Resin) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
2. Resin Aliquoting:
- After synthesis, thoroughly wash and dry the peptidyl-resin.
- Divide the resin into equal aliquots (e.g., 20-50 mg each) for treatment with different deprotection reagents.
3. Deprotection Reagent Treatment:
- Treat each resin aliquot with a specific Fmoc deprotection solution (e.g., 20% piperidine in DMF, 50% morpholine in DMF, or 20% piperidine/0.1 M HOBt in DMF).
- Incubate the resin with the deprotection solution for a defined period that simulates multiple deprotection cycles in a long synthesis (e.g., 2 hours at room temperature).
4. Cleavage and Analysis:
- After treatment, wash the resin thoroughly with DMF and dichloromethane (DCM) and dry under vacuum.
- Cleave the peptide from a small, known amount of dried resin from each aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
- Analyze the crude peptide from each condition by Reverse-Phase HPLC (RP-HPLC) to quantify the desired peptide and any aspartimide-related byproducts.[9] Use mass spectrometry (MS) to confirm the identity of the peaks.[9]
Protocol 2: Analytical Method for Quantifying Aspartimide Byproducts
1. HPLC System and Column:
- Use a standard RP-HPLC system with a C18 column.
2. Mobile Phases:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
3. Gradient:
- Develop a suitable gradient to separate the target peptide from potential byproducts (e.g., a linear gradient from 5% to 65% B over 30 minutes).
4. Detection:
- Monitor the elution profile at 214 nm and 280 nm.
5. Quantification:
- Integrate the peak areas of the target peptide and all aspartimide-related byproducts. The percentage of each species can be calculated from the relative peak areas.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Asp-OAll
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides synthesized using Fmoc-D-Asp-OAll. The incorporation of a D-amino acid and an allyl protecting group necessitates specific considerations to achieve high-purity peptides.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the purification of peptides containing D-Asp(OAll).
| Observed Problem | Potential Cause | Recommended Solution |
| Broad or Multiple Peaks in HPLC After Cleavage | Incomplete Fmoc Deprotection: Steric hindrance from the D-amino acid or peptide aggregation can lead to incomplete removal of the Fmoc group. | Extend the piperidine treatment time or perform a double deprotection step. For difficult sequences, consider adding a small percentage of DBU to the deprotection solution, unless other sensitive residues are present. |
| Aspartimide Formation: Although the allyl protecting group is more stable than tert-butyl, aspartimide formation can still occur during prolonged exposure to basic conditions during Fmoc deprotection. This is particularly problematic for sequences where the D-Asp residue is followed by a sterically unhindered amino acid like Glycine. | Minimize the duration of exposure to basic conditions. The use of the allyl ester (OAll) is a strategy to allow for orthogonal deprotection under neutral conditions, thus reducing the risk of base-catalyzed aspartimide formation.[1][2] | |
| Incomplete Allyl Deprotection: The palladium-catalyzed removal of the allyl group may be incomplete. | Ensure fresh, active palladium catalyst is used. The reaction is often performed at room temperature under an inert atmosphere, though some methods report successful deprotection under atmospheric conditions.[3][4] Consider a second treatment with fresh catalyst and scavenger. | |
| Presence of Unexpected Adducts in Mass Spectrometry | Reaction with Scavengers: Scavengers used during the palladium-catalyzed deprotection (e.g., phenylsilane) can sometimes form adducts with the peptide. | Use a scavenger that is less prone to side reactions, such as N,N'-dimethylbarbituric acid (NDMBA).[2] Ensure thorough washing of the resin after deprotection to remove residual scavenger. |
| Residual Palladium Catalyst: The palladium catalyst can coordinate with the peptide, leading to purification difficulties and potential downstream issues.[2] | After deprotection, wash the resin extensively with a chelating agent like a dilute solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.[5] | |
| Poor Peak Shape or Resolution in HPLC | Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, leading to broad peaks. | Use a solvent system known to disrupt aggregation, such as a mixture of DMF and DMSO, during purification. |
| On-Column Isomerization: Some sequences, particularly those containing Pro-Pro motifs, can interconvert between cis and trans isomers on the HPLC column, resulting in U-shaped peaks.[6] | Adjusting the column temperature may help to coalesce the peaks. | |
| Low Yield of Purified Peptide | Side Reactions During Synthesis and Deprotection: A combination of incomplete reactions and side product formation significantly reduces the yield of the target peptide. | Optimize all steps of the synthesis, from coupling and deprotection to cleavage and purification, to minimize byproduct formation. |
| Loss During Purification: Multiple purification steps can lead to a cumulative loss of product. | Optimize the HPLC gradient to achieve the best possible separation in a single preparative run. Pool only the fractions with the desired purity for lyophilization.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis?
This compound is utilized for several key reasons. The D-configuration of the amino acid can enhance the metabolic stability and bioavailability of the resulting peptide.[1] The allyl (OAll) ester provides an orthogonal protecting group for the side chain of aspartic acid. This means it can be selectively removed under neutral conditions using a palladium catalyst, without affecting the acid-labile side-chain protecting groups of other amino acids or the base-labile Fmoc group on the N-terminus.[1][2] This strategy is particularly useful for minimizing base-catalyzed side reactions like aspartimide formation.[1]
Q2: What are the main challenges in purifying peptides containing D-Asp(OAll)?
The primary challenges stem from the multi-step deprotection process. Firstly, ensuring complete removal of the Fmoc group without causing significant aspartimide formation. Secondly, achieving complete and clean removal of the allyl protecting group using a palladium catalyst, which can introduce its own set of impurities such as residual palladium and scavenger adducts.[2][6] Finally, separating the desired peptide from closely related impurities, such as deletion sequences or incompletely deprotected peptides, via HPLC can be difficult.[8]
Q3: How can I confirm that the allyl group has been completely removed?
The most reliable method is to cleave a small amount of the resin after the deprotection step and analyze the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[9] The observed mass should correspond to the peptide with the deprotected aspartic acid side chain. The absence of the mass corresponding to the allyl-protected peptide confirms complete deprotection.
Q4: What are the best practices for handling the palladium catalyst for allyl deprotection?
While palladium catalysts are often handled under an inert atmosphere (e.g., argon) to prevent oxidation, some studies suggest that for single deprotection reactions, the catalyst can be tolerant to atmospheric conditions.[3][4] It is crucial to use a fresh solution of the palladium catalyst, such as Pd(PPh₃)₄, and an appropriate scavenger like phenylsilane or NDMBA.[2][10]
Q5: Can I use standard reversed-phase HPLC for purification?
Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[8] A C18 column is typically used with a mobile phase consisting of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[7] The gradient of acetonitrile should be optimized to achieve the best separation of the target peptide from its impurities.[7]
Experimental Protocols
Protocol 1: On-Resin Allyl Deprotection of D-Asp(OAll)
This protocol outlines a general procedure for the on-resin removal of the allyl protecting group using a palladium catalyst.
Materials:
-
Peptide-resin containing the D-Asp(OAll) residue
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane - PhSiH₃, or N,N'-dimethylbarbituric acid - NDMBA)
-
Dry, oxygen-free solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Washing solvents: DMF, DCM
-
Chelating wash solution: 0.5% (w/v) sodium diethyldithiocarbamate in DMF
Procedure:
-
Swell the peptide-resin in the reaction solvent (DCM or THF) in a reaction vessel.
-
In a separate flask, dissolve the palladium catalyst (e.g., 0.25 equivalents relative to the resin loading) and the scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for a specified time (e.g., 20-30 minutes). The reaction is often performed under an inert atmosphere.
-
Drain the reaction solution.
-
Repeat steps 3-5 for a second deprotection cycle to ensure complete removal.
-
Wash the resin thoroughly with DCM (3x).
-
To remove residual palladium, wash the resin with the 0.5% sodium diethyldithiocarbamate solution in DMF (2 x 15 minutes).
-
Wash the resin extensively with DMF (5x) and then with DCM (5x).
-
Dry the resin under vacuum.
Protocol 2: Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of the crude peptide after cleavage from the resin.
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and ACN)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of a solvent that ensures complete solubility. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Gradient Elution: Inject the filtered crude peptide solution onto the equilibrated column. Elute the peptide using a linear gradient of increasing Mobile Phase B. An example gradient is provided in the table below. This gradient should be optimized based on the hydrophobicity of the peptide.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 100 |
| 45 | 100 |
| 50 | 5 |
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze and lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Caption: Logical troubleshooting guide for peptide purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fmoc-D-Asp-OAll vs Fmoc-D-Asp-OtBu in peptide synthesis.
A Comprehensive Comparison of Fmoc-D-Asp-OAll and Fmoc-D-Asp-OtBu in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical to achieving high purity and yield of the target peptide. The choice of side-chain protection for aspartic acid is particularly crucial due to the prevalent side reaction of aspartimide formation, which can lead to difficult-to-separate impurities. This guide provides an objective, data-driven comparison of two commonly used protected D-aspartic acid derivatives: this compound and Fmoc-D-Asp-OtBu.
Introduction to this compound and Fmoc-D-Asp-OtBu
Both this compound and Fmoc-D-Asp-OtBu are building blocks utilized in Fmoc-based SPPS. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allowing for sequential peptide chain elongation. The key distinction lies in the protection of the β-carboxyl group of the D-aspartic acid side chain: an allyl ester (-OAll) in the former and a tert-butyl ester (-OtBu) in the latter. This difference in side-chain protection dictates the deprotection strategy and can significantly influence the prevalence of side reactions.
Chemical Properties
A summary of the key chemical properties of the two compounds is presented in the table below.
| Property | This compound | Fmoc-D-Asp-OtBu |
| Molecular Formula | C₂₂H₂₁NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 395.41 g/mol | 411.46 g/mol |
| Side-Chain Protection | Allyl ester (-OAll) | tert-Butyl ester (-OtBu) |
| Deprotection Condition | Palladium(0) catalyzed, neutral conditions | Strong acid (e.g., Trifluoroacetic acid, TFA) |
| Orthogonality | Orthogonal to Fmoc and acid-labile resins | Orthogonal to Fmoc deprotection |
Performance in Peptide Synthesis: The Challenge of Aspartimide Formation
A major challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate. This side reaction is particularly pronounced under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate chromatographically.
The choice of the side-chain protecting group plays a significant role in the extent of aspartimide formation. While both -OAll and -OtBu protecting groups are susceptible to this side reaction, their relative propensities can differ. One study investigating a related side reaction, the formation of piperazine-2,5-diones which can be initiated by aspartimide formation, found that the extent of cyclization was greater with an allyl protecting group compared to a tert-butyl group in the specific sequence studied.
Quantitative Data on Aspartimide Formation
Direct head-to-head quantitative comparisons of aspartimide formation for this compound versus Fmoc-D-Asp-OtBu in the same peptide sequence are not extensively reported in the literature. However, data from the synthesis of scorpion toxin II, a peptide known to be prone to aspartimide formation, provides a benchmark for the level of this side reaction with Fmoc-Asp(OtBu)-OH. In one study, the synthesis of a scorpion toxin II analogue with an Asp(OtBu)-Cys(Acm) motif resulted in 27% aspartimide formation after prolonged treatment with a basic solution.[1]
| Protecting Group | Peptide Sequence Context | Aspartimide Formation (%) | Reference |
| OtBu | Scorpion Toxin II analogue (prolonged base treatment) | 27 | Mergler, M. et al. |
| OAll vs OtBu | Model Peptide (Piperazine-2,5-dione formation) | OAll > OtBu (qualitative) | G. T. Bourne et al. |
It is important to note that the extent of aspartimide formation is highly sequence-dependent.
Experimental Protocols
Below are generalized experimental protocols for the deprotection of the -OAll and -OtBu side chains, and a representative protocol for solid-phase peptide synthesis.
Protocol 1: Deprotection of the Allyl (OAll) Protecting Group
This protocol describes the on-resin removal of the allyl ester from the aspartic acid side chain.
Materials:
-
Peptide-resin containing Fmoc-D-Asp(OAll)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of Phenylsilane (25 equivalents relative to the resin loading) and Pd(PPh₃)₄ (0.25 equivalents) in anhydrous DCM or THF.
-
Add the deprotection solution to the resin and gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test on a cleaved sample) or LC-MS analysis of a small cleaved portion of the resin.
-
Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with diethyl ether (3x).
-
Dry the resin under vacuum.
Protocol 2: Deprotection of the tert-Butyl (OtBu) Protecting Group
The tert-butyl ester is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.
Materials:
-
Peptide-resin containing Fmoc-D-Asp-OtBu
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and other protecting groups present.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Protocol 3: Representative Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound or Fmoc-D-Asp-OtBu)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups as described in Protocol 2 (for OtBu) or a suitable cleavage cocktail for the chosen resin and protecting group scheme. If using this compound, the OAll group can be removed on-resin prior to final cleavage (Protocol 1) or after cleavage if the peptide is still protected.
Visualizing the Chemistry
To better understand the chemical processes involved, the following diagrams illustrate the structures of the protected amino acids, the deprotection workflows, and the mechanism of aspartimide formation.
Caption: Chemical structures of this compound and Fmoc-D-Asp-OtBu.
Caption: Orthogonal deprotection strategies for -OAll and -OtBu groups.
Caption: Pathway of base-catalyzed aspartimide formation.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Asp-OtBu depends on the specific requirements of the peptide synthesis.
-
Fmoc-D-Asp-OtBu is the more conventional and widely used building block. Its side-chain protection is removed during the final acid cleavage step, simplifying the overall workflow. However, it is more prone to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
-
This compound offers an orthogonal protection strategy. The allyl group can be removed under mild, neutral conditions, which is advantageous for the synthesis of complex peptides, cyclic peptides, or peptides requiring on-resin side-chain modification. While it may also be susceptible to aspartimide formation, the ability to deprotect the side chain selectively provides greater synthetic flexibility.
Recommendations for Minimizing Aspartimide Formation:
-
For sequences known to be highly susceptible to aspartimide formation, consider using this compound to allow for alternative synthetic strategies.
-
When using Fmoc-D-Asp-OtBu, minimize the exposure time to basic conditions during Fmoc deprotection.
-
Consider the use of sterically hindered protecting groups or backbone protection strategies for particularly challenging sequences.
-
Careful optimization of coupling and deprotection times is crucial for minimizing all side reactions.
Ultimately, the optimal choice will be dictated by the peptide sequence, the overall synthetic strategy, and the desired purity of the final product. Researchers should carefully consider the potential for aspartimide formation and select the aspartic acid derivative that best mitigates this risk while aligning with their synthetic goals.
References
A Comparative Guide to Allyl vs. Tert-Butyl Protecting Groups for Aspartic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like aspartic acid is paramount. The choice directly influences the prevention of side reactions, notably aspartimide formation, thereby impacting the yield and purity of the final peptide. This guide provides an objective comparison of two commonly employed side-chain protecting groups for aspartic acid: the allyl (All) ester and the tert-butyl (tBu) ester.
The allyl and tert-butyl protecting groups offer distinct advantages and disadvantages related to their stability, orthogonality, and conditions required for their removal. The tert-butyl group is a standard choice in Fmoc-based solid-phase peptide synthesis (SPPS), prized for its straightforward removal during the final acid cleavage step.[1][2] Conversely, the allyl group provides an additional layer of orthogonality, allowing for selective deprotection on the solid support, which can be leveraged for on-resin cyclization or modification.[3][4]
Chemical Properties and Performance
The selection between allyl and tert-butyl protection hinges on the specific requirements of the synthetic strategy. Key considerations include the desired level of orthogonality and the susceptibility of the peptide sequence to side reactions such as aspartimide formation.
| Feature | Allyl (All) Protecting Group | Tert-Butyl (tBu) Protecting Group |
| Structure | -CH₂CH=CH₂ | -C(CH₃)₃ |
| Protection Method | Typically introduced via esterification of the aspartic acid side chain with allyl alcohol. | Commonly introduced via esterification of the aspartic acid side chain with isobutylene or tert-butanol. |
| Deprotection Conditions | Mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine, or dimedone).[3][4][5] | Strong acidolysis, typically with a high concentration of trifluoroacetic acid (TFA) (e.g., 95% TFA in water).[6][7][8] |
| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[5][6] Can be removed without affecting acid-labile (tBu, Boc, Trt) or base-labile (Fmoc) groups.[4] | Orthogonal to the base-labile Fmoc group.[6][9] Not orthogonal to other acid-labile groups like Boc or trityl. |
| Key Advantages | - High degree of orthogonality allows for selective on-resin modifications.[4]- Deprotection under mild, neutral conditions avoids the formation of reactive carbocations.[5]- Can be beneficial in reducing aspartimide formation in susceptible sequences.[4] | - Deprotection is conveniently performed concurrently with the final cleavage from many standard resins (e.g., Wang, Rink amide).[1][2]- Well-established and widely used in standard Fmoc SPPS protocols.[1][9] |
| Key Disadvantages & Side Reactions | - Requires a palladium catalyst for removal, which must be thoroughly washed from the resin to avoid contamination of the final peptide.[6]- Deprotection reagents can be costly and sensitive to air and moisture.[10] | - Deprotection generates tert-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Tyr, Met, Cys) if not effectively scavenged.[1]- May be more prone to base-catalyzed aspartimide formation during Fmoc deprotection in sensitive sequences compared to bulkier protecting groups.[11][12][13] |
Strategic Application and Workflow
The choice between allyl and tert-butyl protection dictates the synthetic workflow, particularly when on-resin modifications are desired.
Workflow Comparison
Aspartimide Formation: A Critical Side Reaction
Aspartimide formation is a significant challenge in SPPS, occurring via intramolecular cyclization of an aspartic acid residue, particularly when followed by glycine, serine, or asparagine. This side reaction is promoted by the basic conditions of Fmoc deprotection. The resulting succinimide intermediate can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[3][11]
Aspartimide Formation Pathway
While the tert-butyl group's steric hindrance offers some protection against aspartimide formation, it can be insufficient in highly susceptible sequences.[11] Some studies suggest that the use of allyl esters can be advantageous in minimizing this side reaction.[4] However, for particularly problematic sequences, such as Asp-Gly, more specialized strategies like the use of bulkier trialkylcarbinol-based esters (e.g., O-n-butyl-5-nonyl, OBno) or backbone protection (e.g., Dmb) may be necessary for complete suppression.[12][14]
Experimental Protocols
On-Resin Deprotection of Asp(OAll)
This protocol is for the selective removal of the allyl ester from a peptide-resin.
Materials:
-
Peptide-resin containing an Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or a solution of formic acid and diethylamine in THF[15]
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Swell the peptide-resin (1 equivalent) in anhydrous, degassed DCM or THF in a sealed reaction vessel under an inert atmosphere (N₂ or Ar).
-
In a separate flask, prepare the deprotection cocktail. For every 1 mmol of peptide-resin, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents) in 5-10 mL of DCM or THF.
-
Add the scavenger to the catalyst solution. Use 10-20 equivalents of PhSiH₃.
-
Add the deprotection cocktail to the swollen resin.
-
Gently agitate the mixture at room temperature for 1-3 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a secondary amine if the subsequent residue is to be coupled).
-
Once the reaction is complete, drain the deprotection solution.
-
Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:
-
DCM (3 x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2 x 10 min)
-
DMF (3 x)
-
0.5% Sodium diethyldithiocarbamate in DMF (2 x 15 min) to chelate residual palladium
-
DMF (3 x)
-
DCM (3 x)
-
-
The resin is now ready for the next synthetic step (e.g., on-resin cyclization or coupling).
Deprotection of Asp(OtBu) during Final Cleavage
This protocol describes the standard procedure for the removal of the tert-butyl ester during the final cleavage of the peptide from an acid-sensitive resin.
Materials:
-
Peptide-resin containing an Asp(OtBu) residue
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA), 95%
-
Water (H₂O), 2.5%
-
Triisopropylsilane (TIS), 2.5% (as a scavenger for the tert-butyl cation)
-
Note: Additional scavengers like 1,2-ethanedithiol (EDT) may be required for peptides containing cysteine or methionine.
-
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cold cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The tBu protecting group on the aspartic acid side chain will be cleaved simultaneously with the peptide's release from the resin and removal of other acid-labile protecting groups.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum. The product can then be purified by HPLC.[16]
Conclusion
The choice between allyl and tert-butyl protecting groups for the side chain of aspartic acid is a strategic decision that should be guided by the overall synthetic plan. For routine linear peptide synthesis where orthogonality is not a primary concern, the tert-butyl group offers a convenient and efficient workflow, as its removal is integrated into the final cleavage step. However, researchers must be mindful of potential side reactions, particularly aspartimide formation in susceptible sequences and alkylation by the tert-butyl cation.
The allyl group is the superior choice when selective deprotection of the aspartic acid side chain is required for on-resin modifications such as cyclization or the attachment of labels.[3] Its high degree of orthogonality and mild removal conditions provide significant synthetic flexibility.[4][5] While the deprotection protocol is more complex and requires careful removal of the palladium catalyst, the benefits of this strategy often outweigh the drawbacks in the synthesis of complex peptides.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
A Comparative Guide to Orthogonal Deprotection Strategies Using Fmoc-D-Asp-OAll
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield of the target peptide. The incorporation of D-aspartic acid (D-Asp) is a common strategy to enhance peptide stability, but it introduces a significant risk of aspartimide formation, a deleterious side reaction that can lead to a mixture of difficult-to-separate impurities.[1]
This guide provides an objective comparison of Fmoc-D-Asp-OAll and other common aspartic acid protecting group strategies. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization catalyzed by the basic conditions used for Nα-Fmoc group removal (typically piperidine).[2] The backbone amide nitrogen of the amino acid following the D-Asp residue attacks the side-chain carbonyl, forming a five-membered succinimide ring.[1] This intermediate can then hydrolyze to a mixture of α- and β-peptides, as well as epimerize, compromising the purity and bioactivity of the final product.[3] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[4]
Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for D-Asp is critical in mitigating aspartimide formation. The ideal group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage. The allyl (OAll) group, used in this compound, offers a truly orthogonal strategy compared to standard acid-labile groups.[5]
Quantitative Performance in Aspartimide Suppression
The effectiveness of various protecting groups in minimizing aspartimide formation has been quantitatively evaluated. The data below is derived from studies on the classic model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction. The peptidyl resins were treated with 20% piperidine in DMF for an extended period to simulate approximately 100 deprotection cycles.
| Protecting Group | Structure | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Key Takeaway |
| tert-Butyl (OtBu) | -C(CH₃)₃ | 48.6 | 45.9 | 12.3 | Standard, but offers poor protection in susceptible sequences. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | 71.9 | 24.3 | 7.2 | Offers improved steric hindrance and better protection than OtBu. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | 96.3 | 0.9 | <1 | Provides exceptional steric hindrance, virtually eliminating aspartimide formation.[3] |
Note: While this data is for L-Asp, the trend in protection efficiency is directly applicable to D-Asp, which is even more susceptible to aspartimide formation.
Overview of Deprotection Strategies
The orthogonality of a protecting group is defined by its cleavage conditions relative to other protecting groups used in the synthesis, such as the base-labile Nα-Fmoc group and the acid-labile resin linkers.
| Protecting Group | Deprotection Conditions | Orthogonality | Advantages | Disadvantages |
| Allyl (OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃). | Fully orthogonal to acid- and base-labile groups. | Allows for on-resin, selective side-chain modification under very mild conditions. | Requires use of a palladium catalyst and scavenger which must be thoroughly removed. |
| tert-Butyl (OtBu) | Strong acid (e.g., TFA), concurrent with resin cleavage. | Orthogonal to the base-labile Fmoc group. | Standard and widely used in Fmoc-SPPS; convenient single-step final cleavage. | Highly prone to aspartimide formation during Fmoc removal.[1] |
| Benzyl (OBn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). | Orthogonal to Fmoc/tBu strategies. | Stable to both acidic and basic conditions used in SPPS. | Requires a metal catalyst; can be sensitive to sulfur-containing residues. |
| Bulky Esters (e.g., OBno) | Strong acid (e.g., TFA), concurrent with resin cleavage. | Orthogonal to the base-labile Fmoc group. | Excellent suppression of aspartimide formation; cleaved in the final step with other acid-labile groups.[3][6] | Higher cost of the specialized amino acid derivative. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these orthogonal strategies. The following protocols are generalized for solid-phase peptide synthesis on a 0.1 mmol scale.
Protocol 1: Selective On-Resin Deprotection of Asp(OAll)
Objective: To selectively cleave the allyl ester from the D-aspartic acid side chain while the peptide remains attached to the resin and other protecting groups remain intact.
Materials:
-
Peptide-resin containing Fmoc-D-Asp(OAll)-OH
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Nitrogen or Argon gas source
Procedure:
-
Swell the peptide-resin (0.1 mmol) in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1 eq., ~12 mg) in DCM (5 mL) under an inert atmosphere.
-
Add phenylsilane (20 eq., ~240 µL) to the catalyst solution.
-
Immediately add the resulting solution to the peptide-resin.
-
Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 20-30 minutes at room temperature.
-
Repeat the deprotection step (steps 3-6) one more time to ensure complete removal.
-
Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and finally DMF (5x) to remove all traces of the catalyst and scavenger.
-
A small sample of resin can be cleaved to verify complete deprotection by mass spectrometry.
Protocol 2: Global Cleavage and Deprotection of Asp(OtBu) or Asp(OBno)
Objective: To simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., OtBu, OBno, Trt, Pbf).
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the dried peptide-resin.
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the peptide-resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (at least 10x the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Deprotection of Asp(OBn) via Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ester from the aspartic acid side chain post-synthesis. This protocol assumes the peptide has already been cleaved from the resin.
Materials:
-
Crude peptide containing Asp(OBn)
-
Palladium on carbon (10% Pd/C)
-
Methanol or a suitable solvent mixture
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the crude peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Purge the reaction flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by HPLC until completion (typically a few hours to overnight).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the deprotected peptide, which can then be purified by HPLC.
Visualization of Workflows and Logic
Orthogonal Deprotection Strategy in SPPS
The following diagram illustrates the principle of orthogonality in an Fmoc-based synthesis incorporating an allyl-protected residue. Each class of protecting group can be removed independently.
Decision Guide for Aspartic Acid Protection
Choosing the right protecting group is a critical decision that depends on the peptide sequence and the overall synthetic goal. This diagram provides a logical workflow for selecting an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Fmoc-D-Asp-OAll Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of intermediates and final products is paramount. This guide provides a detailed comparison of analytical techniques for the characterization of peptides containing the Fmoc-D-Asp-OAll building block, a key component in the synthesis of complex and modified peptides. We will delve into the nuances of mass spectrometry techniques and explore nuclear magnetic resonance (NMR) spectroscopy as a powerful alternative, providing supporting data and experimental considerations.
Mass Spectrometry (MS) for this compound Peptide Characterization
Mass spectrometry is a cornerstone for the verification of synthetic peptides, offering high sensitivity and the ability to confirm molecular weight and sequence.[1] For Fmoc-protected peptides, electrospray ionization (ESI) is a preferred method, typically yielding protonated molecules [M+H]⁺ in positive ion mode.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of this compound peptides, providing both separation of the peptide from impurities and structural information through fragmentation analysis.
Expected Fragmentation Pattern:
The fragmentation of this compound peptides in ESI-MS/MS is influenced by the presence of the bulky Fmoc group and the allyl ester. Key fragmentation pathways include:
-
Loss of the Fmoc group: A characteristic neutral loss of the Fmoc group (222.1 Da) is often observed.[1]
-
Peptide Backbone Fragmentation: Standard b- and y-type ions are generated from cleavage of the peptide backbone, which are crucial for sequence confirmation.[1]
-
Side-Chain Fragmentation: The allyl ester on the aspartic acid side chain can undergo fragmentation, potentially through cleavage of the ester bond.
-
Characteristic Fmoc-related ions: Fragments corresponding to the Fmoc group itself, such as m/z 179 (fluorenyl group), may also be present.
A generalized experimental workflow for the LC-MS/MS analysis of a synthetic peptide is illustrated below.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is another valuable MS technique, particularly for rapid screening and molecular weight determination of peptides. It is known for its tolerance to salts and other impurities.[2] A key consideration with MALDI is the potential for in-source decay (ISD), where fragmentation occurs during the ionization process.[3][4] This can lead to the loss of labile protecting groups like Fmoc. The choice of matrix is crucial to minimize unwanted side reactions.[5]
Alternative Characterization Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution and serves as an excellent orthogonal technique to mass spectrometry.[6] For this compound peptides, NMR can be used to:
-
Confirm the presence and integrity of the Fmoc and allyl protecting groups.
-
Verify the amino acid sequence and stereochemistry.
-
Provide insights into the peptide's conformation.
Both 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be employed for complete structural elucidation.[6] While mass spectrometry excels in sensitivity and throughput for sequence verification, NMR offers a more detailed picture of the molecule's three-dimensional structure.[7]
A 1H NMR spectrum of the Fmoc-D-Asp(OAll)-OH building block is publicly available, which can serve as a reference for characterizing peptides incorporating this residue.[8]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the sample purity, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, MALDI-TOF MS, and NMR for the characterization of this compound peptides.
| Feature | LC-MS/MS | MALDI-TOF MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Sequence, Purity | Molecular Weight, Purity | 3D Structure, Sequence, Protecting Group Integrity |
| Sensitivity | High (picomole to femtomole) | High (femtomole to attomole) | Lower (micromole to nanomole) |
| Resolution | High | High | High |
| Sample Throughput | High | Very High | Low |
| Sample Purity Requirement | Tolerant to some impurities | More tolerant to salts | High purity required |
| Quantitative Analysis | Yes (with standards) | Semi-quantitative | Yes (with internal standards) |
| Instrumentation Cost | High | High | Very High |
The logical process for selecting an appropriate analytical technique is depicted in the diagram below.
Experimental Protocols
General LC-MS/MS Protocol for this compound Peptides
This protocol provides a general starting point for the analysis of this compound peptides. Optimization may be required based on the specific peptide sequence and properties.
1. Sample Preparation:
- Cleave the peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Precipitate the peptide with cold diethyl ether.
- Dissolve the dried peptide pellet in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 300-2000.
- Data-Dependent Acquisition: Top 3-5 most intense ions selected for MS/MS fragmentation.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
General MALDI-TOF MS Protocol for this compound Peptides
1. Sample and Matrix Preparation:
- Dissolve the peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
- Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/water with 0.1% TFA.
2. Spotting:
- Mix the peptide solution and matrix solution in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
3. MS Analysis:
- Mode: Reflector positive ion mode for higher resolution.
- Laser: Nitrogen laser (337 nm).
- Mass Range: Calibrate the instrument in the expected mass range of the peptide.
- Acquire spectra from multiple positions within the spot to ensure reproducibility.
General NMR Protocol for this compound Peptides
1. Sample Preparation:
- Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, CD3CN, or D2O with co-solvents) to a final concentration of 1-5 mM.
- Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition:
- Acquire a 1D ¹H spectrum to assess sample purity and concentration.
- Acquire 2D homonuclear spectra (COSY, TOCSY) to identify amino acid spin systems.
- Acquire a 2D NOESY spectrum to establish through-space connectivities for sequential assignment and conformational analysis.
- If necessary, acquire 2D heteronuclear spectra (¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on isotopically labeled samples for unambiguous resonance assignments.
3. Data Processing and Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Perform resonance assignments and structural calculations.
References
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMOC-D-ASP-OH(136083-57-3) 1H NMR spectrum [chemicalbook.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags | MDPI [mdpi.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. FMOC-ASP(OALL)-OH(146982-24-3) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides with D-Amino Acids
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability, product efficacy, and safety. The incorporation of D-amino acids into peptide sequences, a common strategy to enhance stability and biological activity, introduces an additional layer of complexity to purity analysis: the potential for diastereomeric impurities. This guide provides an objective comparison of key analytical methods for assessing the purity of synthetic peptides containing D-amino acids, supported by experimental data and detailed protocols.
The presence of a D-amino acid in a peptide creates a diastereomer of the intended all-L or other specified stereoisomer. These diastereomers can have different biological activities and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related species. The primary techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Capillary Electrophoresis (CE).
Comparison of Key Analytical Methods
The selection of an appropriate analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides containing D-amino acids. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Enantioselective interactions with a chiral stationary phase (CSP) | Charge-to-size ratio and differential interaction with a chiral selector |
| Primary Application | General purity assessment, separation of diastereomers with different hydrophobicity | Direct separation of enantiomers and diastereomers | Orthogonal purity assessment, separation of charged diastereomers |
| Purity Determination (%) | Can quantify diastereomers if baseline separated | High accuracy for enantiomeric excess and diastereomeric purity | High accuracy for purity of charged peptides |
| Resolution of Diastereomers | Variable, dependent on sequence and D-amino acid position | High | High |
| Analysis Time (minutes) | 10 - 30 | 15 - 45 | 15 - 40 |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low to Moderate | High | Low to Moderate |
| Key Advantage | Widely available, robust for general purity | Direct separation of stereoisomers | Orthogonal separation mechanism, low sample consumption |
| Key Disadvantage | May not resolve all diastereomers | CSPs can be expensive and have limited lifetime | Lower sensitivity for neutral compounds, potential for wall interactions |
Experimental Workflows and Logical Relationships
The process of assessing the purity of a synthetic peptide with D-amino acids often involves a multi-step approach, starting with a general purity assessment and followed by specific chiral analysis if required.
A Comparative Guide to the Validation of Peptides Synthesized with Fmoc-D-Asp-OAll
For researchers, scientists, and drug development professionals, the synthesis of peptides containing D-aspartic acid presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, compromising the yield and purity of the final product. The use of Fmoc-D-Asp-OAll, with its orthogonally removable allyl protecting group, is a key strategy to mitigate this issue. This guide provides an objective comparison of this compound with other common aspartic acid protecting groups, supported by experimental data for validation.
The Challenge: Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions (typically piperidine) for Fmoc deprotection can catalyze an intramolecular cyclization of the aspartic acid side chain.[1][2] This results in the formation of a succinimide ring, known as an aspartimide intermediate.[1][3] This intermediate can then undergo epimerization and hydrolysis to yield a mixture of difficult-to-separate impurities, including α- and β-peptides (D and L isomers), as well as piperidide adducts.[1][2] The Asp-Gly and Asp-Asn sequences are particularly susceptible to this side reaction.[4]
Comparison of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for D-aspartic acid is critical in minimizing aspartimide formation. The following table summarizes the performance of this compound in comparison to other commonly used protecting groups. Data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II), which is highly prone to aspartimide formation.[2][5]
| Protecting Group Strategy | Derivative Used | Aspartimide Formation (% per cycle) | Crude Purity (%) | Overall Yield | Key Advantages & Disadvantages |
| Standard Acid-Labile | Fmoc-D-Asp(OtBu)-OH | High (~0.5% for Asp-Gly)[6] | Variable, often low for problematic sequences | Moderate to Low | Advantages: Standard, cost-effective. Disadvantages: Highly prone to aspartimide formation.[2] |
| Orthogonal (Allyl) | Fmoc-D-Asp(OAll)-OH | Low [3][7] | Generally High | Good to High | Advantages: Orthogonal deprotection with Pd(0) under neutral conditions avoids base-catalyzed side reactions.[8] Disadvantages: Requires an additional deprotection step with a palladium catalyst. |
| Bulky Acid-Labile Esters | Fmoc-D-Asp(OMpe)-OH | Low | High | Good | Advantages: Increased steric hindrance reduces cyclization.[3] Disadvantages: Can sometimes lead to slower coupling kinetics. |
| Bulky Acid-Labile Esters | Fmoc-D-Asp(OBno)-OH | Very Low (<0.1% for Asp-Gly)[2] | Very High | High | Advantages: Extremely effective at suppressing aspartimide formation.[2][5] Disadvantages: Higher cost of the amino acid derivative. |
| Backbone Protection | Fmoc-D-Asp(ODmb)-Gly-OH | Negligible | Very High | High | Advantages: Prevents the initial cyclization by protecting the backbone amide nitrogen. Disadvantages: Requires the use of dipeptide building blocks, which can be expensive and sequence-dependent. |
Note: Values for purity and yield are sequence-dependent and can vary based on synthesis conditions. The data presented is for comparative purposes.
Experimental Validation Protocols
Accurate validation of the synthesized peptide structure is crucial. A multi-pronged approach using chromatographic and spectroscopic methods is recommended.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide.[9][10]
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[10]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point for analysis.[9][11] For purification, a shallower gradient around the elution point of the target peptide is used to improve resolution.[10]
-
Flow Rate: 1.0 mL/min for analytical columns.[10]
-
Detection: UV absorbance at 220 nm (peptide bond) and 280 nm (for aromatic residues like Tyr, Trp).[12]
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity.[13][14]
Protocol:
-
Techniques: Electrospray Ionization (ESI-MS), often coupled with LC (LC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[13]
-
Sample Preparation for LC-MS: The sample is analyzed directly from the HPLC eluent. If TFA was used, it may cause ion suppression; switching to formic acid (FA) as the mobile phase additive can improve signal.[15]
-
Sample Preparation for MALDI-TOF: Co-crystallize a small amount of the purified peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.
Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition of the purified peptide and to quantify the peptide concentration accurately.[16][17]
Protocol:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.[17] For sensitive residues like Trp and Cys, specialized hydrolysis conditions are required.[18]
-
Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence (e.g., with phenylisothiocyanate, PITC).[16]
-
Chromatographic Separation: The derivatized amino acids are separated and quantified by RP-HPLC or ion-exchange chromatography.[16][]
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[8][20]
Protocol:
-
Sample Preparation: Dissolve the highly purified peptide (>95%) in a suitable deuterated solvent (e.g., H₂O/D₂O mixture) to a concentration of at least 1 mM.[20][21]
-
Experiments: A suite of 2D NMR experiments is typically performed:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[20]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.[8]
-
-
Data Analysis: The NMR data is used to assign all proton resonances and to calculate a family of 3D structures consistent with the experimental restraints.[20][22]
Visualized Workflows and Logic
Peptide Synthesis and Validation Workflow
Decision Logic for Aspartic Acid Protecting Group Selection
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 15. agilent.com [agilent.com]
- 16. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protected D-Aspartic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true for aspartic acid, an amino acid prone to significant side reactions. This guide provides an objective, data-driven comparison of Fmoc-D-Asp-OAll against other commonly used protected D-aspartic acid derivatives, with a focus on performance, side-reaction profiles, and procedural considerations.
The primary challenge in incorporating aspartic acid into a peptide sequence via Fmoc-based SPPS is the formation of an aspartimide intermediate. This cyclic byproduct, catalyzed by the basic conditions used for Fmoc deprotection (typically with piperidine), can lead to a cascade of undesirable outcomes, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[1] The choice of the side-chain protecting group for the β-carboxyl group of aspartic acid is therefore paramount to minimizing these side reactions and ensuring the synthesis of a pure, homogeneous final product.[2]
This guide will focus on a comparative analysis of the following widely used protected D-aspartic acid derivatives:
-
Fmoc-D-Asp(OAll)-OH : Utilizes an allyl ester, offering an orthogonal protection strategy.
-
Fmoc-D-Asp(OtBu)-OH : Employs the standard and widely used acid-labile tert-butyl ester.
-
Fmoc-D-Asp(OMpe)-OH : Features a bulky 3-methylpent-3-yl ester to sterically hinder aspartimide formation.
-
Fmoc-D-Asp(OBno)-OH : Incorporates a very bulky 5-n-butyl-5-nonyl ester for enhanced suppression of side reactions.
Performance Comparison: Minimizing Aspartimide Formation
The propensity for aspartimide formation is highly sequence-dependent, with "Asp-Gly" sequences being notoriously problematic.[3] To provide a quantitative comparison, the following table summarizes the extent of aspartimide-related byproducts and the chiral purity of a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) synthesized with different D-aspartic acid protecting groups. This model peptide is well-established for studying base-catalyzed aspartimide formation.[4]
| Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | D-Asp (%) |
| OAll | High (Qualitative) | Low (Qualitative) | Low (Qualitative) | Low (Qualitative) |
| OtBu | 45.4 | 12.8 | 32.7 | 9.1 |
| OMpe | 82.3 | 4.3 | 10.1 | 4.2 |
| OBno | 97.5 | 0.3 | 0.8 | 0.9 |
Note: Quantitative data for OtBu, OMpe, and OBno are derived from a comparative study on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after treatment with 20% piperidine in DMF for 18 hours to simulate extended exposure to basic conditions.[2] The performance of OAll is described qualitatively based on its orthogonal deprotection mechanism which avoids the primary trigger for aspartimide formation.[5] One study suggests that the extent of cyclization, a precursor to aspartimide formation, may be higher for OAll than for OtBu and OMpe in certain contexts.[6]
The data clearly indicates that bulkier side-chain protecting groups significantly reduce the formation of aspartimide and related by-products, leading to a higher yield of the target peptide and improved chiral purity.[2] Fmoc-D-Asp(OBno)-OH demonstrates exceptional performance in suppressing these side reactions.[2] While direct quantitative comparisons are limited, this compound offers a distinct advantage through its orthogonal deprotection strategy, which circumvents the basic conditions responsible for initiating aspartimide formation altogether.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for the key steps involving the use of this compound and other protected D-aspartic acid derivatives in Fmoc-SPPS.
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the general steps for coupling an Fmoc-protected amino acid, including any of the D-aspartic acid derivatives discussed.
-
Resin Swelling : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection :
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (5 times), and DMF (5 times).[7]
-
-
Coupling :
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), a coupling agent such as HCTU (3.8 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[7]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes. Double coupling can be performed if necessary.[7]
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
On-Resin Allyl Ester Deprotection (for Fmoc-D-Asp(OAll)-OH)
This protocol is specific for the selective cleavage of the allyl protecting group from the D-aspartic acid side chain while the peptide remains attached to the resin.
-
Resin Preparation : Swell the peptide-resin in chloroform (CHCl₃).
-
Deprotection Cocktail :
-
Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.3 equivalents based on resin substitution).
-
-
Reaction : Shake the mixture at room temperature for 20 to 60 minutes.
-
Washing : Filter the resin and wash thoroughly with dichloromethane (DCM).
Final Cleavage and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups (e.g., OtBu, OMpe, OBno).
-
Resin Preparation : Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5).
-
Cleavage Reaction : Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation : Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the aspartimide formation pathway and the experimental workflows.
Conclusion
The choice of a side-chain protecting group for D-aspartic acid in Fmoc-SPPS has a profound impact on the purity and yield of the final peptide.
-
Fmoc-D-Asp(OtBu)-OH , while widely used, presents a significant risk of aspartimide formation, particularly in sensitive sequences.
-
Bulky ester protecting groups, such as Fmoc-D-Asp(OMpe)-OH and especially Fmoc-D-Asp(OBno)-OH , offer a highly effective strategy to sterically hinder the cyclization reaction, leading to a dramatic reduction in side products and an improvement in chiral purity.[2]
-
This compound-OH provides a valuable orthogonal approach. By allowing for deprotection under neutral, palladium-catalyzed conditions, it avoids the basic conditions that trigger aspartimide formation.[5] This makes it an excellent choice for the synthesis of complex peptides where side-chain manipulations are required or where aspartimide-prone sequences are present.
For routine syntheses where aspartimide formation is not a major concern, the cost-effectiveness of Fmoc-D-Asp(OtBu)-OH may be advantageous. However, for challenging sequences or when the highest purity is required, the use of bulky protecting groups like Fmoc-D-Asp(OBno)-OH or the orthogonal strategy offered by this compound-OH is strongly recommended. The selection between these advanced derivatives will depend on the specific synthetic strategy, including the need for on-resin side-chain modification.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-D-Asp-OAll: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-D-Asp-OAll, a combustible solid commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Safety and Handling Principles
This compound is classified as a combustible solid. While specific hazard data is limited, it is prudent to handle this compound with the care afforded to other potentially hazardous chemicals.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
In case of dust generation, a dust respirator is recommended.
General Handling Precautions:
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
| Spill Size | Procedure |
| Small Spill | 1. Wear appropriate PPE. 2. Gently sweep or scoop the material to avoid creating dust. 3. Place the spilled solid into a clearly labeled, sealed container for hazardous waste disposal. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and/or safety officer. 3. If safe to do so, and without creating dust, use a shovel or other appropriate tools to place the material into a designated hazardous waste container.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a combustible solid, it is categorized as hazardous chemical waste and requires professional disposal.
Experimental Protocol for Waste Collection:
-
Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams, particularly from aqueous or reactive wastes.
-
-
Waste Container Selection:
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or other chemically resistant container with a secure lid is appropriate.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Packaging:
-
Carefully place the solid waste into the designated container, minimizing dust formation.
-
Do not overfill the container. Leave adequate headspace.
-
Securely close the lid.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials, especially oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Incineration is a common and appropriate disposal method for combustible solid chemical waste.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Asp-OAll
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-D-Asp-OAll, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-allyl ester) is a key building block in solid-phase peptide synthesis (SPPS).[1][2] While specific hazard classifications may vary, it is crucial to handle this compound with care, adhering to established laboratory safety protocols to minimize exposure and ensure experimental integrity.[3]
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Equipment | Specifications and Use Cases |
| Primary Protection (Minimum Requirement) | Safety Glasses | Must have side shields. Required for all work with or around this compound to protect from flying particles. |
| Nitrile Gloves | Provide protection against incidental contact. Should be changed immediately if contaminated.[4][5] For tasks with a higher risk of splash, consider double gloving.[4] | |
| Laboratory Coat | Protects skin and clothing from minor spills and dust. | |
| Secondary Protection (For Specific Tasks) | Splash Goggles | Required for protection against liquid splashes and chemical vapors, such as when preparing solutions or handling bulk quantities.[3][4] |
| Face Shield | Should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4][5] | |
| Dust Respirator (e.g., N95) | Recommended when handling the powdered form of the chemical, especially in areas without localized exhaust ventilation, to prevent inhalation.[3][6] | |
| Ancillary Protection | Full Suit, Boots | Recommended for large-scale operations or in the event of a large spill to provide maximum body protection.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] The recommended storage temperature is typically between 2-8°C.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
2. Preparation for Use (Weighing and Dissolving):
-
Engineering Controls: Always handle the powdered form of this compound inside a certified chemical fume hood to minimize inhalation risk.[1] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For weighing larger quantities, the use of a dust respirator is strongly advised.[3][6]
-
Procedure:
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust clouds.
-
To dissolve, add the weighed solid to a suitable solvent (e.g., Dimethylformamide - DMF) in an appropriate flask.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
3. Use in Synthesis:
-
When using this compound in peptide synthesis, all manipulations should be carried out in a well-ventilated area, preferably within a fume hood.
-
Ensure that all reaction vessels are properly labeled and contained.
Spill Management
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
1. Small Spills:
-
Personal Protective Equipment: Wear a lab coat, gloves, and safety goggles.
-
Procedure:
-
Alert others in the immediate vicinity.
-
If the spilled material is a solid, gently sweep it up using a brush and dustpan or use appropriate tools to place it into a labeled waste container.[3] Avoid generating dust.
-
If the spill is a solution, absorb it with an inert material such as vermiculite, sand, or earth.
-
Place the absorbent material into a suitable container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
2. Large Spills:
-
Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional safety office.
-
Restrict Access: Prevent others from entering the spill area.
-
Professional Cleanup: A large spill may require a specialized cleanup team. Follow your institution's emergency procedures. For a large spill, a self-contained breathing apparatus may be necessary.[3]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect human health and the environment. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated spill cleanup materials, and used weighing papers in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of this compound in non-halogenated solvents (e.g., DMF) should be collected in a designated, labeled waste container for non-halogenated organic waste.
-
Halogenated Solvents: If halogenated solvents are used, the waste must be collected in a separate, labeled container for halogenated organic waste.
-
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name and approximate concentrations.
3. Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for the pickup and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. kilobio.com [kilobio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. peptideweb.com [peptideweb.com]
- 7. Fmoc-Asp-OAll - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
